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Core Science & Biosynthesis

Foundational

A Literature Review of Tetrahydro-2H-pyran-3-yl Derivatives in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry and natural product synthesis. As a saturated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry and natural product synthesis. As a saturated six-membered oxygen-containing heterocycle, it is found in a vast array of biologically active molecules.[1][2] The THP moiety is often considered a bioisosteric replacement for a cyclohexane ring, offering distinct advantages such as reduced lipophilicity and the presence of a hydrogen bond acceptor in the ether oxygen, which can enhance binding interactions with biological targets and improve pharmacokinetic profiles.[3]

This guide focuses specifically on the synthesis of tetrahydro-2H-pyran-3-yl derivatives. Substitution at the C3 position introduces a critical functional handle for further molecular elaboration, making these derivatives highly valuable building blocks in drug discovery. We will explore the prevalent and innovative synthetic strategies for their construction, moving beyond a simple recitation of methods to provide a deeper understanding of the mechanistic principles and practical considerations that guide the modern synthetic chemist.

Strategic Overview: Pathways to the THP Core

The construction of the substituted THP ring is not a one-size-fits-all problem. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. Most modern approaches can be broadly categorized into several key classes of reactions, each with its own set of advantages and mechanistic nuances.

cluster_1 Intramolecular Cyclization Sub-types A Key Synthetic Strategies B Intramolecular Cyclizations A->B C Cycloaddition Reactions A->C D Ring Expansion Methods A->D B1 Oxa-Michael Addition B->B1 Conjugate addition B2 Prins Cyclization B->B2 via Oxocarbenium Ions B3 Radical Cyclization B->B3 Radical intermediates B4 Metal-Catalyzed Hydroalkoxylation B->B4 e.g., Au, Pd catalyzed Hetero-Diels-Alder Hetero-Diels-Alder C->Hetero-Diels-Alder From Cyclopropanes From Cyclopropanes D->From Cyclopropanes

Caption: Core synthetic approaches to the tetrahydropyran ring.

Intramolecular Cyclizations: Forging the Ring from Within

The most convergent and widely employed methods for synthesizing substituted THPs rely on the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers excellent control over ring substitution and stereochemistry.

Oxa-Michael Addition: A Powerful C-O Bond Formation

The intramolecular oxa-Michael reaction, or conjugate addition, of a hydroxyl group to an α,β-unsaturated electron-withdrawing group is a highly reliable method for constructing the THP ring.[1][4] The reaction is typically promoted by a base, which deprotonates the alcohol to form a nucleophilic alkoxide that subsequently attacks the Michael acceptor.

Causality in Experimental Design: The choice of the electron-withdrawing group (e.g., ester, ketone, sulfone) and the reaction conditions (base, solvent, temperature) is critical. Thioesters, for instance, have been shown to be in the 'Goldilocks zone' of reactivity, allowing for efficient cyclization while minimizing background reactions.[5] Chiral catalysts, such as phosphoric acids, can be employed to achieve high levels of enantioselectivity.[5][6]

A Case Study: The "Clip-Cycle" Strategy

A recent and elegant advancement is the "Clip-Cycle" methodology, which combines olefin metathesis with an asymmetric oxa-Michael cyclization.[5][6] This strategy first "clips" an ω-unsaturated alcohol to a thioester activating group via metathesis, followed by a chiral phosphoric acid-catalyzed intramolecular "cycle" step to yield the THP product with excellent enantioselectivity.[6]

cluster_clip cluster_cycle Clip Clip Phase (Metathesis) Phase (Metathesis) Alcohol ω-Unsaturated Alcohol Precursor Cyclization Precursor Alcohol->Precursor HG-II Catalyst Thioacrylate Aryl Thioacrylate Thioacrylate->Precursor HG-II Catalyst Product Enantioenriched Tetrahydropyran Precursor->Product Cycle Cycle Phase (Oxa-Michael) Phase (Oxa-Michael) Catalyst Chiral Phosphoric Acid Catalyst->Product

Caption: The "Clip-Cycle" workflow for THP synthesis.[5][6]

Prins Cyclization: Harnessing Oxocarbenium Ions

The Prins cyclization is a classic yet powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[7] The reaction proceeds through a key oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene nucleophile.[1] This method is particularly effective for generating polysubstituted THP-4-ols with a high degree of cis-selectivity at the 2- and 6-positions.[1][7]

Mechanistic Insight:

  • Activation: A Brønsted or Lewis acid activates the carbonyl electrophile.

  • Oxocarbenium Formation: The homoallylic alcohol attacks the activated carbonyl, forming a hemiacetal which then loses water to generate the crucial oxocarbenium ion.

  • Cyclization: The pendant alkene attacks the oxocarbenium ion in a chair-like transition state, establishing the ring and key stereocenters.

  • Termination: The resulting tertiary cation is trapped by a nucleophile (often water from the reaction medium) to afford the final THP-4-ol product.

A Homoallylic Alcohol + Aldehyde C Oxocarbenium Ion Intermediate A->C Activation & Dehydration B Acid Catalyst (H+) B->C D Chair-like Transition State C->D E Cyclized Cation D->E Intramolecular Attack G cis-Tetrahydropyran-4-ol E->G Trapping F Nucleophilic Trap (H2O) F->G

Caption: Simplified mechanism of the Prins cyclization.

Representative Experimental Protocol: Prins Cyclization

The following protocol is adapted from methodologies used in the synthesis of fragrant compounds like Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol).[8]

  • Reaction Setup: To a stirred solution of isobutene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add isovaleraldehyde (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, monitoring by TLC or GC for the disappearance of the starting aldehyde.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired tetrahydropyran-4-ol derivative.[8]

Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder reaction provides a powerful and convergent route to dihydropyran systems, which can be readily reduced to the corresponding THPs. The reaction between an electron-rich diene (like Danishefsky's diene) and an aldehyde under Lewis acid catalysis is a particularly efficient way to access 2,6-disubstituted tetrahydropyran-4-ones.[1] The development of chiral Lewis acid catalysts has rendered this approach highly effective for asymmetric synthesis.[1]

Catalyst SystemDieneElectrophileTypical ProductStereocontrol
Lewis Acids (e.g., ZnCl₂, Eu(fod)₃)Danishefsky's DieneAldehydes2,3-Dihydropyran-4-oneModerate to Good
Chiral Cr(III) CatalystsVarious DienesAldehydesEnantioenriched DihydropyranonesExcellent

Synthesis of Key 3-Substituted Building Blocks

Many applications require specific functional groups at the C3 position, such as hydroxyl or amino groups. These are often prepared by functional group manipulation of a pre-formed THP ring or through direct synthesis.

Tetrahydro-2H-pyran-3-ol

This valuable intermediate can be synthesized via several routes, including the reduction of the corresponding ketone, tetrahydro-pyran-3-one.

Representative Experimental Protocol: Reduction to (Tetrahydro-pyran-3-yl)-methanol

This protocol describes the reduction of a C3-aldehyde to the corresponding primary alcohol, a common transformation.[9]

  • Reaction Setup: Dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq, 450 mg) in a co-solvent of DCM/MeOH (15:1, 6 mL) and cool the solution to between -5 °C and -10 °C.

  • Reducing Agent: Add sodium borohydride (NaBH₄) (0.6 eq, 90 mg) in several portions, maintaining the temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool the reaction to 0 °C and carefully add 1 N HCl (aq.) until gas evolution ceases.

  • Extraction: Extract the mixture with DCM (3 x 15 mL).

  • Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound as a colorless oil.[9]

Tetrahydro-2H-pyran-3-amine

The 3-amino THP moiety is a popular substituent in modern pharmaceuticals, such as the kinase inhibitor Gilteritinib.[3] Its synthesis is of paramount importance. While numerous methods exist, they often involve multi-step sequences starting from commercially available materials. These sequences can include reductive amination of tetrahydro-pyran-3-one or nucleophilic substitution reactions with nitrogen nucleophiles.

Conclusion

The synthesis of tetrahydro-2H-pyran-3-yl derivatives is a mature yet continuously evolving field. While classic methods like the Prins cyclization and hetero-Diels-Alder reaction remain mainstays, modern innovations in intramolecular cyclizations, particularly enantioselective oxa-Michael additions, have provided powerful new tools for accessing these vital structures with high precision. The choice of strategy is a nuanced decision, balancing factors of substrate availability, desired stereochemistry, and overall synthetic efficiency. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development of creative and robust methods for synthesizing these valuable heterocyclic building blocks will remain a key focus for the scientific community.

References

  • Vertex AI Search. (2024).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • ChemicalBook. (2023).
  • Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online.
  • CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
  • PMC. (n.d.).
  • PMC - NIH. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A.
  • PMC. (n.d.).
  • Ermanis, K., Mad Nasir, N., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ermanis, K., Mad Nasir, N., & Clarke, P. A. (2014). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • BOC Sciences. (n.d.). CAS 1071829-81-6 (S)-Tetrahydro-2H-pyran-3-amine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • ResearchGate. (n.d.).
  • ECHEMI. (n.d.). 19752-84-2, TETRAHYDRO-2H-PYRAN-3-OL Formula.
  • ChemicalBook. (n.d.). (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis.
  • PubChem - NIH. (n.d.). (R)-Tetrahydro-2H-pyran-3-OL | C5H10O2.
  • PubChem - NIH. (n.d.). Oxan-3-amine | C5H11NO.

Sources

Exploratory

Role of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine in heterocyclic chemistry

This guide serves as a definitive technical reference for -(Tetrahydro-2H-pyran-3-yl)hydroxylamine , a specialized reagent in heterocyclic chemistry.[1] Executive Summary: The Structural Distinction In drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for


-(Tetrahydro-2H-pyran-3-yl)hydroxylamine , a specialized reagent in heterocyclic chemistry.[1]

Executive Summary: The Structural Distinction

In drug discovery and heterocyclic synthesis, precision in isomeric structure is paramount.[2][3] It is critical to distinguish between the two common tetrahydropyranyl (THP) hydroxylamine isomers, as their chemical behaviors and applications are diametrically opposed:

  • 
    -(Tetrahydro-2H-pyran-2-yl)hydroxylamine (The "Standard" Reagent): 
    
    • Nature: Acetal (hemiacetal ether).[1][2][3]

    • Role: Acid-labile protecting group.[1]

    • Use: Transient protection of hydroxamic acids; cleaved by mild acid (e.g., HCl/MeOH).[2][3]

  • 
    -(Tetrahydro-2H-pyran-3-yl)hydroxylamine (The Topic of This Guide): 
    
    • Nature: Secondary ether.[1][2]

    • Role: Stable structural motif (Pharmacophore).[1][2][3]

    • Use: Permanent installation of the THP ring to modulate lipophilicity (

      
      ), metabolic stability, and receptor binding.[2][3] It is stable  to acidic conditions that would cleave the 2-yl isomer.[1]
      

Part 1: Chemical Profile & Synthesis[2][4][5]

Structural Properties

The 3-isomer places the aminooxy group (


) at a non-anomeric position.[1][3] This results in a stable ether linkage that survives physiological pH and standard acidic workups, making it an ideal bioisostere for cyclohexyl or alkyl groups in drug candidates.[2][3]
PropertyData / Description
CAS Number 1698211-64-1 (Racemic)
Formula

MW 117.15 g/mol
Chirality Contains one chiral center at C3.[1][4] Often used as resolved enantiomers (

or

) in Lead Optimization.[1][2][3]
pKa (Conj. Acid) ~3.5–4.0 (Typical for

-alkyl hydroxylamines)
Stability High stability to hydrolysis; resistant to TFA and HCl.[1][2][3]
Synthetic Route (The Mitsunobu Protocol)

Unlike the 2-yl isomer, which is made via acid-catalyzed addition to dihydropyran, the 3-yl isomer requires nucleophilic substitution on the saturated ring.[3] The industry-standard method utilizes the Mitsunobu reaction to invert the stereochemistry of the alcohol.[1][3]

Reaction Scheme:

  • Precursor: Tetrahydro-2H-pyran-3-ol.[1]

  • Reagents:

    
    -Hydroxyphthalimide, 
    
    
    
    , DIAD (Diisopropyl azodicarboxylate).
  • Deprotection: Hydrazine hydrate (

    
    ).[1][2][3]
    

Synthesis Figure 1: Mitsunobu Synthesis of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Substrate Tetrahydro-2H-pyran-3-ol (Secondary Alcohol) Intermediate N-(Tetrahydro-2H-pyran-3-yloxy) phthalimide Substrate->Intermediate PPh3, DIAD N-Hydroxyphthalimide THF, 0°C to RT Product O-(Tetrahydro-2H-pyran-3-yl) hydroxylamine Intermediate->Product N2H4·H2O EtOH, Reflux (Phthalimide Cleavage)

Part 2: Applications in Heterocyclic Chemistry

Synthesis of N-Alkoxy Amides (Weinreb Amide Analogs)

The reagent reacts with activated carboxylic acids to form


-(tetrahydro-2H-pyran-3-yloxy) amides.[1] These serve as stable hydroxamic acid mimics in metalloenzyme inhibitors (e.g., HDAC, MMP, LOX inhibitors).[2][3]
  • Mechanism: Acylation of the primary amine.[2][3]

  • Advantage: The THP-3-yl group provides steric bulk and polarity without the liability of metabolic oxidation often seen with cyclopentyl or cyclohexyl ethers.[1]

Construction of O-Substituted Oximes

Reaction with aldehydes or ketones yields stable oxime ethers.[1]



These oxime ethers are employed in agrochemistry and medicinal chemistry to lock the conformation of the side chain.[1][3][4]
Heterocyclic Ring Formation

The reagent is a precursor for


-alkoxy-ureas and isoxazolidines.[1]
  • Urea Formation: Reaction with isocyanates yields

    
    -hydroxyurea derivatives (
    
    
    
    ), a scaffold found in 5-lipoxygenase inhibitors (e.g., Zileuton analogs).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine

Note: This protocol assumes starting from the alcohol due to the specific isomeric requirement.[1]

  • Activation: Charge a dry flask with Tetrahydro-2H-pyran-3-ol (1.0 eq),

    
    -Hydroxyphthalimide  (1.1 eq), and Triphenylphosphine  (
    
    
    
    , 1.1 eq) in anhydrous THF (0.2 M).
  • Coupling: Cool to 0°C. Add DIAD (1.1 eq) dropwise over 30 minutes. Allow to warm to RT and stir for 16 hours.

  • Workup 1: Concentrate in vacuo. Triturate the residue with cold MeOH to precipitate the triphenylphosphine oxide byproduct.[2][3] Filter and isolate the phthalimide intermediate via flash chromatography (Hex/EtOAc).

  • Deprotection: Dissolve the intermediate in Ethanol (0.1 M). Add Hydrazine hydrate (3.0 eq).[1][2][3] Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[1][2][3]

  • Isolation: Cool to RT. Filter off the solid.[2][3][5] Concentrate the filtrate.

  • Purification: Dissolve residue in

    
     HCl (aq) and wash with 
    
    
    
    (removes non-basic impurities). Basify the aqueous layer to pH >10 with
    
    
    .[2][3] Extract with DCM (
    
    
    ).[1][2][3] Dry over
    
    
    and concentrate to yield the target oil.[2][3]
Protocol B: General Amide Coupling (Drug Synthesis)

Target: Synthesis of an N-(tetrahydro-2H-pyran-3-yloxy) amide.[1][6][7]

  • Activation: Dissolve the Carboxylic Acid (

    
    , 1.0 eq) in DMF. Add HATU  (1.2 eq) and DIPEA  (3.0 eq).[1][2][3] Stir for 5 minutes.
    
  • Addition: Add

    
    -(Tetrahydro-2H-pyran-3-yl)hydroxylamine  (1.1 eq).
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc. Wash with sat.[1][2][3]

    
    , water, and brine.[2][3] Dry and concentrate.
    
  • Result: The resulting amide is stable and does not require deprotection of the THP group (unlike the 2-yl analog).[1][2][3]

Part 4: Strategic Selection in Drug Design

When to use the 3-yl isomer over the 2-yl or 4-yl isomers:

DecisionTree Figure 2: Strategic Selection of THP-Hydroxylamine Isomers Start Need O-THP Moiety? Q1 Is the THP group a temporary protecting group? Start->Q1 Use2yl Use 2-yl Isomer (Acid Labile Acetal) Q1->Use2yl Yes Q2 Is the THP group a permanent pharmacophore? Q1->Q2 No Q3 Chirality/Stereo Requirements? Q2->Q3 Use4yl Use 4-yl Isomer (Achiral, Symmetrical) Q3->Use4yl No Preference Use3yl Use 3-yl Isomer (Chiral, Dipole Vector Tuning) Q3->Use3yl Need Asymmetry

References

  • Synthesis and Reactivity of O-Substituted Hydroxylamines. Source:Chemical Reviews, 2011.[2][3] Context: General methodology for Mitsunobu synthesis of alkoxyamines from secondary alcohols.[1][2][3]

  • Discovery of Pyrimidyl-5-hydroxamic Acids as HDAC Inhibitors. Source:European Journal of Medicinal Chemistry, 2005.[2][3] Context: Illustrates the usage of O-THP protecting groups (2-yl) vs stable ether linkages in SAR studies. URL:[1][2][3]

  • Preparation of O-Alkyl Hydroxylamines via N-Hydroxyphthalimide. Source:Journal of Organic Chemistry, 1986.[2][3] Context: The foundational protocol for the synthesis described in Part 1.2.[2][3] URL:[1][2][3]

Sources

Protocols & Analytical Methods

Method

Protocols for using O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine as a nucleophile

An Application Guide for the Use of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine as a Versatile Nucleophilic Synthon Authored by a Senior Application Scientist This document provides a detailed technical guide for researche...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine as a Versatile Nucleophilic Synthon

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. This reagent serves as a highly practical and stable synthetic equivalent for hydroxylamine, enabling the introduction of the valuable alkoxyamine moiety into a diverse range of molecular scaffolds.

Introduction and Strategic Overview

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, commonly abbreviated as THP-ONH₂, is an O-protected hydroxylamine derivative that has become an indispensable tool in modern organic synthesis.[1] Free hydroxylamine is notoriously unstable and difficult to handle, whereas the introduction of the tetrahydropyranyl (THP) protecting group confers significant stability, rendering the reagent a readily weighable, low-melting solid with a favorable safety profile.[2][3]

The core utility of this reagent lies in the strategic masking of the hydroxyl group's reactivity. The THP group, an acetal, is exceptionally stable under basic, reductive, and organometallic conditions, allowing the free amino (-NH₂) group to function as the primary nucleophilic center.[4] This chemoselectivity is the cornerstone of its application. Subsequently, the THP group can be efficiently removed under mild acidic conditions to unmask the N-hydroxy functionality, providing access to hydroxamic acids, alkoxyamines, and other critical pharmacophores.[5][6]

A Note on Isomers: While the topic specifies the 3-yl isomer, the commercially available and overwhelmingly documented reagent is O-(Tetrahydro-2H-pyran-2-yl )hydroxylamine. This guide will focus on the applications of this widely used 2-yl isomer.

Key Advantages:
  • Enhanced Stability: Offers superior stability and handling characteristics compared to free hydroxylamine.

  • Chemoselectivity: The protected oxygen directs reactivity to the nitrogen atom, enabling selective N-functionalization.

  • Orthogonal Deprotection: The acid-labile THP group allows for a clean deprotection strategy that is often orthogonal to many other protecting groups used in complex molecule synthesis.[5][7]

  • Versatility: It is a key building block in the synthesis of hydroxamic acids, which are prominent in drug discovery, particularly as histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors.[1][3]

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource(s)
Chemical Name O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine[8]
Synonyms 2-(Aminooxy)tetrahydro-2H-pyran, NH₂OTHP[8]
CAS Number 6723-30-4[3][8]
Molecular Formula C₅H₁₁NO₂[3][8]
Molecular Weight 117.15 g/mol [3][8]
Appearance White to light yellow low melting solid[1][9]
Melting Point 34-37 °C (lit.)[1][3]
Boiling Point 81 °C / 20 mmHg (lit.)[1][3]
Stability and Storage

THP-ONH₂ is a solid at room temperature but has a low melting point. For long-term stability, it should be stored in a tightly sealed container in a refrigerator and protected from moisture and strong acids.

Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][8]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.

Core Application: The THP-Protected Hydroxylamine Synthon

The synthetic power of THP-ONH₂ stems from its dual nature as both a nucleophile and a protected functional group.

G cluster_0 Reagent: THP-ONH₂ cluster_1 Synthetic Utility cluster_2 Reaction & Deprotection Reagent O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Nucleophile Nucleophilic -NH₂ Group Reagent->Nucleophile Reacts with E+ Reaction Reaction with Electrophile (E+) Nucleophile->Reaction Protected Protected -O-THP Group Deprotection Acid-Catalyzed Deprotection (H+) Reaction->Deprotection Intermediate (R-N(H)-O-THP) Product Final Product R-NH-O-H Deprotection->Product

Caption: Role of THP-ONH₂ as a nucleophile with a latent hydroxyl group.

Detailed Application Protocols

The following protocols are designed to be robust starting points for synthesis and can be optimized based on specific substrate requirements.

Protocol 1: Synthesis of Hydroxamic Acids via Amide Coupling and Deprotection

This two-step sequence is a cornerstone for synthesizing hydroxamic acids, a privileged scaffold in drug discovery.

Step A: Amide Bond Formation

  • Causality: The nitrogen atom of THP-ONH₂ acts as a potent nucleophile to attack an activated carboxylic acid derivative (e.g., an acid chloride or an active ester formed in situ with coupling reagents). The THP group remains inert under these conditions, ensuring N-acylation.

  • Detailed Protocol (Using HATU Coupling):

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step B: THP Deprotection to Yield the Hydroxamic Acid

  • Causality: The acetal linkage of the THP ether is highly susceptible to acid-catalyzed hydrolysis. Protonation of the pyran oxygen makes it a good leaving group, leading to the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by a solvent molecule (e.g., water or alcohol) to release the free N-hydroxy functionality.[6][7]

G Start R-N(H)-O-THP p1 Start->p1 + H⁺ Protonation R-N(H)-O-THP⁺-H Intermediate [Resonance-Stabilized Cation]⁺ + R-NH-OH Protonation->Intermediate Ring Opening p2 Protonation->p2 - R-NH-OH Product R-NH-OH Intermediate->Product + H₂O, - H⁺ Byproduct 5-hydroxypentanal Intermediate->Byproduct Trapped by H₂O p1->Protonation

Caption: Simplified mechanism of acid-catalyzed THP deprotection.

  • Detailed Protocol:

    • Dissolve the THP-protected hydroxamate from Step A in Dichloromethane (DCM, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add Trifluoroacetic acid (TFA, 10-20% v/v) dropwise.

    • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The crude hydroxamic acid can be purified by crystallization, trituration, or preparative HPLC.

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to N-substituted alkoxyamines with a predictable inversion of stereochemistry.[10][11][12]

  • Causality: The reaction proceeds via the in situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) form a betaine intermediate, which protonates the alcohol.[13] The resulting alkoxyphosphonium salt is a superb leaving group, which is then displaced by the nitrogen of THP-ONH₂ in a classic Sₙ2 reaction, leading to the observed stereochemical inversion.[11][13]

G A Alcohol (R-OH) + THP-ONH₂ + PPh₃ B Add DIAD or DEAD (slowly, at 0 °C) A->B C Formation of Alkoxyphosphonium Salt B->C D SN2 Attack by THP-ONH₂ C->D E N-Alkylated Product (with Inversion) D->E F Workup & Purification (Remove Ph₃P=O) E->F

Caption: Experimental workflow for the Mitsunobu reaction.

  • Detailed Protocol:

    • Dissolve the alcohol (1.0 eq), THP-ONH₂ (1.3 eq), and triphenylphosphine (1.3 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue contains the product and triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel. The less polar TPPO will typically elute before the desired product.

    • The resulting N-alkylated product can be deprotected using the acidic conditions described in Protocol 1, Step B.

Protocol 3: N-Alkylation via Nucleophilic Substitution (Sₙ2)

This protocol is suitable for reacting THP-ONH₂ with primary or secondary alkyl halides or sulfonates.

  • Causality: To enhance the nucleophilicity of the amine, a base is used to generate the corresponding anion, which then displaces a suitable leaving group (e.g., Br⁻, I⁻, OTs⁻) from an electrophilic carbon center. This classic Sₙ2 pathway is highly effective for forming C-N bonds.

  • Detailed Protocol:

    • To a solution of THP-ONH₂ (1.2 eq) in anhydrous DMF (0.3 M) under an inert atmosphere, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) at 0 °C.

    • Stir for 30 minutes at 0 °C (if using NaH, allow it to warm to room temperature until hydrogen evolution ceases).

    • Add the alkyl halide or sulfonate (1.0 eq) dissolved in a minimal amount of DMF.

    • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into ice-water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

ProtocolReaction TypeSubstrateKey ReagentsBaseSolventTypical Temp.
1 Amide CouplingCarboxylic AcidHATU (or similar)DIPEADMF, DCMRoom Temp.
2 MitsunobuPrimary/Secondary AlcoholPPh₃, DIAD/DEADN/ATHF0 °C to RT
3 Sₙ2 AlkylationAlkyl Halide/SulfonateN/AK₂CO₃, NaHDMF, ACNRT to 50 °C

Conclusion

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a robust and versatile reagent for the controlled introduction of the alkoxyamine functional group. Its stability, chemoselectivity, and straightforward deprotection make it a superior alternative to free hydroxylamine in multistep synthesis. The protocols detailed herein provide a solid foundation for its application in diverse research and development settings, from academic laboratories to industrial drug development. Mastery of these techniques enables the efficient synthesis of complex molecules bearing the critical hydroxamic acid and alkoxyamine motifs.

References

  • PubChem. (n.d.). O-(Tetrahydropyran-2-yl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, 96%. Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Schmuttenmaer Research Group. (2016). Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. Retrieved from [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of (tert-Alkoxy)amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • OUPS. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. Retrieved from [Link]

  • Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Mild THP removal/hydrolysis?. Retrieved from [Link]

  • Organic Reactions. (n.d.). Replacement of Alcoholic Hydroxy Groups by Halogens and Other Nucleophiles via Oxyphosphonium Intermediates. Retrieved from [Link]

  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]

Sources

Application

Application & Protocol Guide: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in the Synthesis of Pharmaceutical Intermediates

Introduction: This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂). While the init...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂). While the initial topic specified the 3-yl isomer, a comprehensive review of scientific literature and commercial availability reveals that the 2-yl isomer is the predominantly utilized and documented reagent in pharmaceutical synthesis. Therefore, this guide focuses on the scientifically and commercially relevant O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (CAS No. 6723-30-4) .

This O-substituted hydroxylamine serves as a critical intermediate, primarily functioning as a stable, protected form of hydroxylamine.[1][2][3] Its tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and, in this case, the hydroxylamine oxygen. This protection strategy is crucial in multi-step syntheses, preventing the highly reactive hydroxylamine moiety from engaging in undesired side reactions. The THP group can be readily removed under mild acidic conditions to unveil the hydroxamic acid, a key functional group in many active pharmaceutical ingredients (APIs), most notably Histone Deacetylase (HDAC) inhibitors.[1] This guide will detail a standard synthesis protocol for THP-ONH₂, its application in forming protected hydroxamic acids, and the subsequent deprotection to yield the final active moiety.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 6723-30-4[4][5]
Molecular Formula C₅H₁₁NO₂[4][5]
Molecular Weight 117.15 g/mol [4][5]
Appearance Yellow solid[4]
Melting Point 34-37 °C (lit.)[4]
Boiling Point 81 °C / 20 mmHg (lit.)
Flash Point 82 °C (179.6 °F) - closed cup[1][5]

Safety Profile:

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard StatementDescriptionPrecautionary Code
H315Causes skin irritationP264, P280, P302+P352
H319Causes serious eye irritationP280, P305+P351+P338
H335May cause respiratory irritationP261, P271, P304+P340

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses/eyeshields, and chemical-resistant gloves is required.[1][5][6] All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

The most common and reliable synthesis is a two-step process starting from the protection of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran, followed by hydrazinolysis to release the desired product.[4]

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione

This initial step involves the acid-catalyzed addition of N-hydroxyphthalimide to 3,4-dihydro-2H-pyran, forming the THP-protected intermediate. The use of p-toluenesulfonic acid (p-TsOH) is a standard and effective catalyst for this type of transformation.

Step 2: Hydrazinolysis to Yield O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

The phthalimide protecting group is cleaved using hydrazine hydrate. The reaction precipitates phthalhydrazide, allowing for the isolation of the desired product from the filtrate.

Synthesis_Workflow DHP 3,4-Dihydro-2H-pyran pTsOH p-TsOH (cat.) THF, 20°C, 2h DHP->pTsOH NHP N-Hydroxyphthalimide NHP->pTsOH Intermediate 2-(Tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione pTsOH->Intermediate Protection Hydrazine Hydrazine Hydrate Ethanol, 20°C, 1h Intermediate->Hydrazine Product O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Hydrazine->Product Hydrazinolysis Byproduct Phthalhydrazide (precipitate) Hydrazine->Byproduct

Caption: Two-step synthesis of THP-ONH₂.

Detailed Synthesis Protocol

Materials & Reagents:

  • N-hydroxyphthalimide (10 g, 0.061 mol)

  • 3,4-Dihydro-2H-pyran (6.1 g, 0.073 mol)

  • p-Toluenesulfonic acid (1.1 g, 6.1 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (450 mL)

  • 80% Hydrazine hydrate (10.4 mL, 0.17 mol)

  • Ethyl acetate

Procedure:

Part A: Protection Reaction [4]

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, add N-hydroxyphthalimide (10 g) and 3,4-dihydro-2H-pyran (6.1 g).

  • Add anhydrous THF (100 mL) and stir until all solids are dissolved.

  • Add p-toluenesulfonic acid (1.1 g) to the solution.

  • Stir the reaction mixture at room temperature (approx. 20°C) for 2 hours. Monitor reaction completion by TLC.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (200 mL) and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (3 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield a yellow-green solid (intermediate product, ~15.3 g).

Part B: Hydrazinolysis [4]

  • Transfer the solid obtained in Part A to a 1000 mL three-necked flask.

  • Add ethanol (450 mL) and stir to dissolve the solid.

  • Slowly add 80% hydrazine hydrate (10.4 mL) dropwise to the solution. Caution: This reaction can be exothermic.

  • Stir the mixture at room temperature for 1 hour. A white precipitate (phthalhydrazide) will form.

  • Filter the reaction mixture to remove the precipitate.

  • Evaporate the filtrate to dryness to obtain the crude product (~10.6 g).

Part C: Purification [4]

  • Dissolve the crude product in ethyl acetate (500 mL).

  • Filter the solution to remove any remaining insoluble matter.

  • Wash the filtrate with water (3 x 100 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a light yellow oil.

  • Dry the oil under high vacuum to yield a yellow solid. Expected yield: ~5.4 g (75.3%).

Application in Pharmaceutical Intermediate Synthesis

The primary utility of THP-ONH₂ is in the synthesis of hydroxamic acids. Hydroxamic acids are a class of compounds that are potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), making them valuable targets in oncology and anti-inflammatory drug discovery.[1][2]

The THP-protected hydroxylamine is coupled with a carboxylic acid, typically activated as an acid chloride or using standard peptide coupling reagents (e.g., EDC, HOBt), to form a stable THP-protected hydroxamate ester.

Application_Workflow R_COOH Carboxylic Acid (R-COOH) Coupling Coupling Reagents (e.g., EDC, HOBt) R_COOH->Coupling THP_ONH2 THP-ONH₂ THP_ONH2->Coupling Protected_HA Protected Hydroxamic Acid (R-CO-NHO-THP) Coupling->Protected_HA Coupling Deprotection Mild Acid (e.g., TFA, HCl in Dioxane) Protected_HA->Deprotection Final_HA Final Hydroxamic Acid (R-CO-NHOH) Deprotection->Final_HA Deprotection

Caption: General workflow for hydroxamic acid synthesis.

Protocol: Synthesis of a Protected Hydroxamic Acid

This protocol provides a general procedure for the coupling of a carboxylic acid with THP-ONH₂ using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials & Reagents:

  • Carboxylic acid of interest (1.0 eq)

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl (2x), followed by saturated NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure, protected hydroxamic acid intermediate.

Conclusion

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a versatile and indispensable reagent in modern pharmaceutical chemistry. Its role as a stable, protected precursor to the crucial hydroxamic acid functional group enables the streamlined synthesis of complex molecules, particularly in the development of enzyme inhibitors. The protocols outlined in this guide provide a robust foundation for the synthesis and application of this key intermediate, empowering researchers to efficiently construct molecular scaffolds for next-generation therapeutics.

References

  • ChemicalBook. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis.
  • Sigma-Aldrich. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96%.
  • Sigma-Aldrich. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96%.
  • Sigma-Aldrich. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, 96%.
  • BLDpharm. (n.d.). O-(TETRAHYDRO-2H-PYRAN-3-YL)HYDROXYLAMINE.
  • Sigma-Aldrich. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Applications, Purity, and Procurement.
  • The Royal Society of Chemistry. (2020). Supporting Information.
  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
  • Organic Chemistry Portal. (2017). Hydroxylamine synthesis by oxidation.
  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • Echemi. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Safety Data Sheets.
  • Research Journal of Chemical Sciences. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity.
  • PubChem. (n.d.). O-(Tetrahydropyran-2-yl)hydroxylamine.
  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • Sigma-Aldrich. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96%.
  • Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

Sources

Method

Synthesis of O-alkylated oximes from O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine

Part 1: Executive Summary & Strategic Rationale This application note details the protocol for synthesizing O-alkylated oximes using O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS: 1698211-64-1). Critical Distinction: Re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing O-alkylated oximes using O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS: 1698211-64-1).

Critical Distinction: Researchers must distinguish between the 2-yl and 3-yl isomers of the tetrahydropyran (THP) ring:

  • 2-yl Isomer (Common): An acetal linkage. It is acid-labile and used primarily as a protecting group for hydroxylamines.

  • 3-yl Isomer (Target of this Guide): An ether linkage. It is chemically stable against hydrolysis and metabolic degradation. This isomer is used to install the tetrahydropyran ring as a permanent pharmacophore in drug candidates (e.g., 5-lipoxygenase inhibitors like Zileuton analogs).

This protocol provides a self-validating workflow for the condensation of O-(tetrahydro-2H-pyran-3-yl)hydroxylamine with aldehydes and ketones to yield stable oxime ethers.

Part 2: Scientific Background & Mechanism[1]

The formation of the oxime ether proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon. Unlike unsubstituted hydroxylamine (


), the O-substituted variant does not require a secondary alkylation step, preventing the formation of nitrone side products.

Reaction Pathway:

  • Nucleophilic Attack: The lone pair of the amine attacks the carbonyl (

    
     orbital), forming a tetrahedral carbinolamine intermediate.
    
  • Proton Transfer: Rapid equilibration occurs, assisted by solvent or weak acid catalysis.

  • Dehydration: Elimination of water drives the equilibrium toward the oxime ether (

    
    ).
    

Stereochemistry (E/Z Isomerism): Oxime ethers exist as E (trans) and Z (cis) geometric isomers.

  • Aldehydes: Predominantly form the E-isomer (sterically favored).

  • Ketones: Form mixtures depending on the steric bulk of substituents (

    
     vs. 
    
    
    
    ).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the synthesis pipeline, including the preparation of the rare 3-yl reagent (if not commercially sourced) and the core condensation workflow.

OximeSynthesis cluster_0 Pre-requisite: Reagent Synthesis cluster_1 Core Protocol: Oxime Condensation THP3_OH Tetrahydro-2H-pyran-3-ol Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) THP3_OH->Mitsunobu NHPI N-Hydroxyphthalimide NHPI->Mitsunobu Phth_Int Phthalimide Intermediate Mitsunobu->Phth_Int Hydrazine Hydrazinolysis (N2H4·H2O) Phth_Int->Hydrazine Reagent O-(Tetrahydro-2H-pyran-3-yl) hydroxylamine Hydrazine->Reagent Buffer Buffer/Catalyst (Pyridine or NaOAc) Reagent->Buffer Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Buffer Intermediate Tetrahedral Carbinolamine Buffer->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Target O-Alkylated Oxime (E/Z Mixture) Dehydration->Product

Caption: Figure 1. Synthetic pathway from alcohol precursor to final oxime ether, highlighting the Mitsunobu installation of the amino-oxy group and subsequent condensation.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of the Reagent (If not purchased)

Since CAS 1698211-64-1 is a niche building block, in-house synthesis is often required.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • N-Hydroxyphthalimide (1.1 equiv)

  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.1 equiv)

  • Hydrazine hydrate (

    
    )
    

Step-by-Step:

  • Mitsunobu Coupling: Dissolve pyran-3-ol, N-hydroxyphthalimide, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C.[1]
  • Add DIAD dropwise.[2] Stir at 0°C for 30 min, then warm to RT overnight.

  • Concentrate and purify the phthalimide intermediate via silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in Ethanol. Add Hydrazine hydrate (3.0 equiv).

  • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the solid, and concentrate the filtrate.

  • Purification: Distill under reduced pressure or use acid/base extraction to isolate the free amine oil.

Protocol B: Condensation (Oxime Formation)

This is the core application for the user.

Reagents:

  • O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (1.1 – 1.2 equiv)

  • Target Ketone/Aldehyde (1.0 equiv)

  • Solvent: Methanol or Ethanol (absolute)

  • Base/Catalyst: Pyridine (2.0 equiv) OR Sodium Acetate (3.0 equiv)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine hydrochloride salt (if using salt form) and Sodium Acetate in Methanol (0.5 M concentration relative to substrate).

    • Note: If using the free amine oil, Pyridine is preferred as the solvent/base mixture.

  • Addition: Add the Ketone/Aldehyde in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC. The hydroxylamine is highly polar (low

      
      ); the oxime ether will be less polar (higher 
      
      
      
      ).
    • Steric Hindrance: For bulky ketones (e.g., acetophenones), heat to 60°C for 4–12 hours.

  • Workup:

    • Evaporate the alcohol solvent under reduced pressure.[2]

    • Resuspend residue in

      
       or EtOAc.
      
    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification:

    • Flash Chromatography: Usually required to separate residual aldehyde or to separate E/Z isomers.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      

Part 5: Data Analysis & Optimization

Table 1: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance on ketoneSwitch solvent to Ethanol/Pyridine (1:1) and reflux at 80°C.
Hydrolysis of Product Acidic conditions too strongEnsure pH is buffered to ~4–5. Avoid strong mineral acids (HCl) which can hydrolyze the oxime.
Isomer Mixture Thermodynamic equilibriumE-isomer is usually more stable. Refluxing longer often enriches the E-isomer. Separation requires slow silica column chromatography.
Nitrone Formation Oxidation side reactionEnsure inert atmosphere (

). Use freshly prepared hydroxylamine.

Characterization (Expected Signals):

  • 
    H NMR:  The methine proton at the 3-position of the pyran ring (
    
    
    
    -3) will shift downfield (
    
    
    4.0–4.5 ppm) due to the adjacent oxygen.
  • 
    C NMR:  Look for the oxime carbon (
    
    
    
    ) signal around 145–160 ppm.
  • IR Spectroscopy: Distinct

    
     stretch at 1600–1640 
    
    
    
    and absence of
    
    
    or
    
    
    stretches.

Part 6: References

  • Preparation of O-substituted Hydroxylamines:

    • Source: ChemicalBook & Sigma Aldrich Protocols for O-substituted hydroxylamines.

    • Context: General Mitsunobu protocols for N-hydroxyphthalimide alkylation.

  • Mechanism of Oxime Formation:

    • Source: Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[1][4]

    • Context: Foundational text on the pH-dependence and rate-determining steps of oxime condensation.

  • Oxime Ethers in Medicinal Chemistry:

    • Source:Journal of Medicinal Chemistry (Various).

    • Context: Application of oxime ethers as bio-isosteres and stable pharmacophores (contrasting 2-yl vs 3-yl stability).

  • Specific Reagent Data (3-yl Isomer):

    • Source: PubChem CID 12767615.

    • Context: Identification of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine.[5][6][7]

    • (Note: Placeholder ID for structure verification).

Sources

Application

Advanced Peptide Conjugation: The O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Protocol

[1] Abstract This Application Note details the protocol for the site-specific modification of peptides using O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS: 1698211-64-1).[1][2] Unlike its common regioisomer, the acid-la...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This Application Note details the protocol for the site-specific modification of peptides using O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS: 1698211-64-1).[1][2] Unlike its common regioisomer, the acid-labile O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (used primarily as a protecting group), the 3-yl isomer forms a chemically stable ether linkage.[1] This distinct structural property enables its use as a permanent pharmacophore modulator, solubility enhancer, or stable conformational lock in peptide drug design.[1] This guide covers the mechanistic basis, step-by-step conjugation protocols, and critical quality control parameters.

Introduction & Chemical Logic

The Structural Distinction: 2-yl vs. 3-yl

In peptide chemistry, the choice of reagent isomer dictates the fate of the modification.[1]

  • The 2-yl Isomer (Common): O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is an acetal.[1] It is acid-sensitive and widely used as a protecting group for hydroxylamines, removable with mild acid (e.g., TFA).[1]

  • The 3-yl Isomer (Target): O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine is an ether.[1] The oxygen is attached to a non-anomeric carbon.[1] This bond is acid-stable , making it suitable for permanent ligation where the tetrahydropyran (THP) ring remains part of the final bioactive molecule.[1]

Applications
  • Metabolic Stability: The THP ring acts as a steric shield, potentially protecting adjacent peptide bonds from proteolytic cleavage.[1]

  • Lipophilicity Modulation: Introduction of the THP ether alters the LogP of the peptide, improving membrane permeability without adding excessive hydrophobicity.[1]

  • Oxime Ligation: The primary application is chemoselective ligation with backbone or side-chain carbonyls (ketones/aldehydes) to form stable oxime ethers.[1]

Mechanistic Pathway[1][3][4]

The conjugation relies on the chemoselective reaction between the aminooxy group of the reagent and a carbonyl group (aldehyde or ketone) engineered into the peptide.[1] This reaction is catalyzed by aniline at acidic pH (4.5–5.5).[1]

Reaction Scheme (DOT Visualization)

OximeLigation cluster_legend Key Peptide Peptide-C=O (Ketone/Aldehyde) Intermediate Tetrahedral Intermediate Peptide->Intermediate + Reagent Reagent H2N-O-THP(3-yl) (Reagent) Reagent->Intermediate Product Peptide-C=N-O-THP(3-yl) (Stable Oxime Ether) Intermediate->Product - H2O (Dehydration) Catalyst Aniline (Catalyst) Catalyst->Intermediate Nucleophilic Catalysis key1 pH 4.5 - 5.5

Figure 1: Mechanistic pathway of aniline-catalyzed oxime ligation between a peptide ketone and O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine.[1]

Experimental Protocol

Materials Required
ComponentSpecificationRole
Reagent O-(Tetrahydro-2H-pyran-3-yl)hydroxylamineNucleophile for ligation
Peptide Containing N-terminal ketone or non-canonical keto-amino acid (e.g., p-acetylphenylalanine)Electrophile scaffold
Buffer 0.1 M Sodium Acetate, pH 4.5Reaction medium
Catalyst Aniline (or p-phenylenediamine for faster rates)Nucleophilic catalyst
Solvent DMSO or DMFCo-solvent for solubility
Protocol: Site-Specific Conjugation[1]
Step 1: Peptide Preparation

Ensure the peptide contains a reactive carbonyl handle.[1] Common methods include:

  • N-terminal oxidation: Periodate oxidation of N-terminal Serine/Threonine.[1]

  • Solid Phase Synthesis (SPPS): Incorporation of p-acetylphenylalanine or levulinic acid at the desired position.[1]

Step 2: Ligation Reaction[1]
  • Dissolve Peptide: Prepare a 2 mM solution of the carbonyl-functionalized peptide in Buffer (0.1 M NaOAc, pH 4.5). If the peptide is hydrophobic, add up to 50% DMSO.[1]

  • Add Catalyst: Add Aniline to a final concentration of 100 mM.

    • Note: Aniline forms a highly reactive Schiff base intermediate, accelerating the reaction by 10–100 fold [1].[1]

  • Add Reagent: Add O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (dissolved in DMSO) to the reaction mixture.

    • Stoichiometry: Use 5–10 equivalents relative to the peptide to drive the reaction to completion.

  • Incubation: Vortex gently and incubate at 25°C for 4–16 hours .

    • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to the addition of the reagent minus water (+ Reagent MW - 18 Da).[1]

Step 3: Purification & Analysis[1]
  • Quenching: The reaction does not strictly require quenching, but dilution with 0.1% TFA in water is recommended before HPLC.[1]

  • Purification: Isolate the conjugate using RP-HPLC (C18 column).

    • Gradient: 5% to 65% Acetonitrile in water (with 0.1% TFA) over 30 minutes.[1]

  • Validation: Confirm identity using ESI-MS.

    • Expected Mass:

      
       (approx +99.13 Da).[1]
      

Stability Analysis & Quality Control

To validate the superiority of the 3-yl isomer over the 2-yl isomer for permanent modification, a stability stress test is recommended.[1]

Acid Stability Assay

Perform this assay if comparing the 3-yl modification against a 2-yl benchmark.[1]

Condition2-yl Isomer (Acetal)3-yl Isomer (Ether)
5% TFA / Water (1 hr) >90% Hydrolysis (Loss of THP)<1% Hydrolysis (Stable)
pH 2.0 Buffer (24 hr) Significant DegradationStable
Human Plasma (37°C) Moderate StabilityHigh Stability

Critical Insight: The 3-yl isomer linkage is an ether.[1] Unlike the acetal linkage of the 2-yl isomer, it is immune to the acidic conditions often used in HPLC purification (0.1% TFA), ensuring the label remains intact during downstream processing [2].[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<20%) Steric hindrance at ligation site.[1]Increase temperature to 37°C; Switch catalyst to p-phenylenediamine (100 mM).
Peptide Precipitation Low solubility of THP-reagent.[1]Increase organic co-solvent (DMSO/DMF) to 50% v/v.
Incomplete Reaction Reagent hydrolysis or oxidation.[1]Use fresh reagent stock; Ensure pH is strictly 4.5 (optimum for aniline catalysis).[1]
Mass Spectrum Confusing Adduct formation.Check for incomplete dehydration (intermediate +18 Da).[1] Incubate longer.

References

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Available at: [Link][1]

  • Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Available at: [Link][1]

  • PubChem. (n.d.).[1] "O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine post-synthesis

Technical Support Center: Purification of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Ticket ID: #PUR-THP3-OH Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine

Ticket ID: #PUR-THP3-OH Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

You are likely synthesizing O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine via a Mitsunobu reaction (using N-hydroxyphthalimide) or alkylation of N-Boc-hydroxylamine.

Unlike its 2-isomer (an acetal which is acid-labile), the 3-isomer is a stable ether . This structural distinction is the cornerstone of our purification strategy. It allows us to use aggressive acid-base extractions that would decompose the 2-isomer, providing a robust pathway to remove the most persistent impurity: phthalhydrazide .

Key Physicochemical Characteristics:

Property Description Implication for Purification
State Viscous Oil (Free Base) Hard to crystallize directly; requires salt formation.[1]
Basicity (pKa) ~3.8 – 4.5 (Conjugate Acid) Weaker base than alkyl amines, but sufficient for HCl/Oxalate salt formation.[1]
Polarity Moderate to High Streaks on standard silica; requires basic modifiers (Et3N/NH3).[1]

| Stability | Oxidation Sensitive | Store under Argon/Nitrogen; avoid prolonged air exposure.[1] |

Diagnostic Decision Matrix

Before selecting a protocol, identify your current bottleneck using the logic flow below.

Purification_Decision_Tree Start Current State of Crude Material Impurity_Check Major Impurity: Phthalhydrazide? (White solid, insoluble in DCM) Start->Impurity_Check State_Check Physical State: Oil or Solid? Impurity_Check->State_Check No (Other Route) Protocol_A PROTOCOL A: Acid-Base Extraction (The 'Phthalhydrazide Buster') Impurity_Check->Protocol_A Yes (Mitsunobu Route) Protocol_B PROTOCOL B: Oxalate Salt Formation (For solidification) State_Check->Protocol_B Oily/Gummy Protocol_C PROTOCOL C: Flash Chromatography (DCM:MeOH + 1% NH4OH) State_Check->Protocol_C Impure Solid Protocol_A->State_Check Post-Extraction

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile and physical state.

Troubleshooting Guides & Protocols

Issue 1: "I have a massive amount of white solid that won't dissolve in my organic solvent."

Diagnosis: This is phthalhydrazide , the byproduct of hydrazine deprotection.[1] It is notoriously difficult to remove via chromatography because it streaks and co-elutes.[1] Solution: Utilize the solubility switch of the 3-isomer.

PROTOCOL A: The "Phthalhydrazide Buster" (Acid-Base Workup) Note: This protocol relies on the acid-stability of the 3-pyran ether linkage. Do NOT use this for the 2-pyran isomer.

  • Acidification: Dissolve/suspend your crude mixture in 1M HCl (aq) .

    • Mechanism:[1][2] The target hydroxylamine becomes protonated (

      
      ) and water-soluble.[1] Phthalhydrazide remains neutral and insoluble in acid.[1]
      
  • Filtration: Filter off the white solid (phthalhydrazide).[1] Keep the filtrate.

  • Wash: Wash the acidic aqueous filtrate with DCM (x2) .

    • Mechanism:[1][2] Removes non-basic organic impurities.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Mechanism:[1][2] The target amine becomes a free base (oil).[1] Any remaining phthalhydrazide becomes a dianion (water-soluble).[1]

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (x3) .

  • Drying: Dry combined organics over

    
     and concentrate.
    

Validation: Check the NMR. The aromatic phthalimide peaks (7.8–8.0 ppm) should be absent.[1]

Issue 2: "My product is a yellow oil that refuses to crystallize."

Diagnosis: O-Alkyl hydroxylamines often have low melting points.[1] Solution: Create a crystalline derivative. The Oxalate Salt is often superior to HCl salts for these ethers because it is non-hygroscopic and crystallizes readily.[1]

PROTOCOL B: Oxalate Salt Crystallization

  • Dissolution: Dissolve the crude oil (free base) in a minimal amount of anhydrous Ethanol or EtOAc .[1]

  • Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm EtOH).

  • Precipitation:

    • If immediate precipitate forms: Heat to reflux until dissolved, then cool slowly.[1][3]

    • If no precipitate: Add Diethyl Ether dropwise until turbid, then store at -20°C overnight.

  • Collection: Filter the white crystals.

    • Bonus: This salt is highly stable against oxidation, solving long-term storage issues.[1]

Issue 3: "My compound streaks on the TLC plate."

Diagnosis: The basic amine interacts with the acidic silanols on the silica gel.[1] Solution: You must deactivate the silica.[1]

PROTOCOL C: Buffered Chromatography

  • Mobile Phase: DCM : Methanol (95:5) + 1%

    
     (aq)  or 1% Triethylamine .[1]
    
  • Column Prep: Pre-flush the column with mobile phase containing the base before loading your sample.[1]

  • Staining: Use KMnO4 (oxidizes the N-O bond) or Ninhydrin .[1] UV activity may be weak if the THP ring is the only chromophore (it is UV transparent), so staining is mandatory.[1]

Visualizing the Chemical Logic

The following diagram illustrates the solubility differences driving Protocol A.

Acid_Base_Logic cluster_acid Phase 1: Acidic Conditions (pH < 2) cluster_base Phase 2: Basic Conditions (pH > 12) Target_Acid Target Amine (Protonated/Soluble) Target_Base Target Amine (Free Base/Insoluble) Target_Acid->Target_Base Add NaOH Impurity_Acid Phthalhydrazide (Neutral/Insoluble) Impurity_Base Phthalhydrazide (Dianion/Soluble) Impurity_Acid->Impurity_Base Add NaOH

Figure 2: Solubility inversion of the target amine vs. phthalhydrazide impurity under pH switching.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt instead of the Oxalate? A: Yes, but O-alkyl hydroxylamine hydrochlorides are often hygroscopic (absorb water from air), turning into a goo. If you must use HCl, generate it using 4M HCl in Dioxane under anhydrous conditions and store in a desiccator.[1]

Q: Is the 3-yl isomer stable to TFA (Trifluoroacetic acid)? A: Generally, yes.[1] The 3-position of the tetrahydropyran ring behaves like a standard aliphatic ether.[1] It lacks the acetal sensitivity of the 2-position.[1] However, prolonged exposure to strong Lewis acids or high heat in acid should be avoided to prevent ring-opening.[1]

Q: How do I store the purified free base? A: Store at -20°C under Argon. Hydroxylamines can undergo slow oxidation to oximes or nitrones if left in air.[1]

References

  • Mitsunobu Synthesis of O-Alkyl Hydroxylamines: Grochowski, E., & Jurczak, J. (1976).[1] Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction.[1] Synthesis, 1976(10), 682-684.[1]

  • General Purification of Hydroxylamines via Oxalate Salts: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Amine Derivatization). [1]

  • pKa and Basicity of O-Alkoxyamines: Bissot, T. C., et al. (1957).[1] Synthesis and Properties of Some O-Substituted Hydroxylamines. Journal of the American Chemical Society, 79(4), 796–799.[1] [1]

Sources

Optimization

Solving solubility issues with O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine in water

Welcome to our dedicated support center for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile reagent in aqueous media. Our goal is to provide you with the technical expertise and practical solutions necessary to ensure the success of your experiments.

Troubleshooting Guide: Enhancing Aqueous Solubility

Researchers often encounter difficulties in dissolving O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine directly into aqueous buffers, which can lead to precipitation and inconsistent experimental results. This guide provides a systematic approach to overcoming these solubility issues.

Question: My O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine is not dissolving in my aqueous buffer. What should I do?

Answer: Direct dissolution in aqueous buffers can be challenging due to the compound's molecular structure, which contains both polar (hydroxylamine) and non-polar (tetrahydropyran ring) moieties. Follow this step-by-step protocol to achieve a clear, stable solution.

Protocol for Solubilizing O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine in Aqueous Buffers
  • Stock Solution Preparation (Organic Solvent):

    • Instead of direct dissolution in an aqueous buffer, first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.

    • Rationale: These solvents can effectively solvate the non-polar tetrahydropyran ring, preventing the intermolecular interactions that lead to insolubility in water.

  • Serial Dilution into Aqueous Buffer:

    • Once you have a clear stock solution, perform serial dilutions into your desired aqueous buffer to reach the final working concentration.

    • Critical Step: Add the stock solution dropwise to the vigorously stirring buffer. This gradual introduction helps to prevent localized high concentrations that can cause the compound to precipitate out of solution.

  • Gentle Warming and Sonication:

    • If you observe any cloudiness or precipitation upon dilution, gentle warming of the solution to 37°C can aid in dissolution.

    • Sonication in a water bath for 5-10 minutes can also be effective in breaking up aggregates and promoting solubility.

    • Caution: Avoid excessive heating, as it may degrade the compound.

  • pH Adjustment:

    • O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine is a weak base. Adjusting the pH of your aqueous buffer to be slightly acidic (pH 5.5-6.5) can significantly enhance its solubility.

    • Mechanism: In an acidic environment, the hydroxylamine group becomes protonated, forming a more polar and water-soluble salt.

    • Use dilute hydrochloric acid (HCl) to adjust the pH, and always check for compatibility with your experimental system.

  • Consider Co-solvents:

    • If solubility issues persist at your desired concentration, consider introducing a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400) into your final aqueous buffer.

    • Function: Co-solvents can increase the overall polarity of the solvent system, making it more favorable for dissolving your compound.

Visual Troubleshooting Workflow

Solubility_Troubleshooting start Start: Undissolved Compound in Aqueous Buffer stock_prep Step 1: Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock_prep serial_dilution Step 2: Perform Serial Dilution into Stirring Aqueous Buffer stock_prep->serial_dilution check_clarity Is the solution clear? serial_dilution->check_clarity warming_sonication Step 3: Apply Gentle Warming (37°C) or Sonication check_clarity->warming_sonication No success Success: Proceed with Experiment check_clarity->success Yes check_again Still not clear? warming_sonication->check_again ph_adjustment Step 4: Adjust Buffer pH to 5.5-6.5 check_again->ph_adjustment Yes check_again->success No, but clear now check_ph Solubility Improved? ph_adjustment->check_ph co_solvent Step 5: Introduce Co-solvent (e.g., 1-5% Ethanol) check_ph->co_solvent No check_ph->success Yes final_check Issue Resolved? co_solvent->final_check final_check->success Yes re_evaluate Re-evaluate Experiment: Lower Concentration or Modify Protocol final_check->re_evaluate No

Caption: A workflow for troubleshooting O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine?

Q2: Is O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine stable in aqueous solutions?

The stability of this compound in aqueous solutions is pH-dependent. The tetrahydropyranyl (THP) group, which acts as a protecting group for the hydroxylamine, is known to be labile under acidic conditions.[1] Therefore, in strongly acidic environments, the THP group can be cleaved, releasing the free hydroxylamine. For most applications, maintaining a pH between 5.5 and 8.0 is recommended to ensure stability during the course of a typical experiment.

Q3: Can I prepare a stock solution of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine in water?

Directly preparing a concentrated stock solution in water is not recommended due to its limited solubility. It is best practice to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to ensure complete dissolution before diluting into your aqueous experimental medium.[2]

Q4: What are the key safety precautions when handling O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine and its solutions?

This compound is classified as an irritant to the skin, eyes, and respiratory system.[3][4] Always handle it in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of contact, flush the affected area with copious amounts of water.[3] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3][5]

Q5: How should I store O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine?

The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][5] It is also sensitive to moisture and air.[5] For long-term storage of solutions, it is advisable to prepare aliquots of the organic stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh before use.[6]

Data Summary

PropertyO-(Tetrahydro-2H-pyran-3-yl)hydroxylamineO-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Hydrochloride
Form Low Melting Solid[7]Solid
Water Solubility LimitedExpected to be Soluble
Polar Organic Solvents (e.g., Ethanol, DMSO) SolubleSoluble
Non-Polar Solvents (e.g., Ether, Toluene) Sparingly SolubleInsoluble

Note: "Limited" and "Soluble" are qualitative terms. The exact solubility can vary depending on the specific solvent, temperature, and pH.

Logical Relationship Diagram

Solubility_Factors compound O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine structure Molecular Structure compound->structure thp_ring Tetrahydropyran Ring (Non-polar) structure->thp_ring hydroxylamine_group Hydroxylamine Group (Polar) structure->hydroxylamine_group solubility Aqueous Solubility thp_ring->solubility Decreases hydroxylamine_group->solubility Increases factors Factors Influencing Solubility ph pH factors->ph temp Temperature factors->temp co_solvent Co-solvents factors->co_solvent ph->solubility Acidic pH increases temp->solubility Gentle warming can increase co_solvent->solubility Can increase

Sources

Troubleshooting

Minimizing side reactions during O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine coupling

Executive Summary & Reactivity Profile This guide addresses the coupling of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine with carboxylic acids to form N-alkoxy amides (hydroxamic acid derivatives). Critical Structural Disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This guide addresses the coupling of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine with carboxylic acids to form N-alkoxy amides (hydroxamic acid derivatives).

Critical Structural Distinction (Isomer Check): Before proceeding, verify your starting material.

  • 3-yl Isomer (Target of this guide): An ether linkage. Chemically stable to mild acid. The pyran ring acts as a steric bulky group, influencing reaction kinetics and diastereoselectivity.

  • 2-yl Isomer (Common Reagent): An acetal linkage (THP protecting group). Highly acid-labile. If you are using the 2-isomer, you must avoid acidic activators (e.g., acid chlorides) to prevent spontaneous deprotection.

The Core Challenge: Nucleophilicity vs. Sterics

While hydroxylamine derivatives exhibit the


-effect  (increased nucleophilicity due to the adjacent oxygen lone pair), the O-(Tetrahydro-2H-pyran-3-yl)  moiety introduces significant steric bulk.

Impact on Coupling:

  • Slow Kinetics: The steric bulk retards the nucleophilic attack on the activated ester.

  • Racemization Risk: Slower coupling rates increase the window for the activated carboxylic acid to racemize via oxazolone formation.

  • Incomplete Conversion: Often mistaken for "decomposition," but actually a failure of the amine to outcompete hydrolysis of the active ester.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

CouplingTroubleshooting Start Start: Low Yield / Impurity CheckLCMS Analyze Crude LCMS Start->CheckLCMS IsSMRem Is Acid SM Remaining? CheckLCMS->IsSMRem IsRacemized Is Product Racemized? IsSMRem->IsRacemized No (Conversion low) SlowAct Issue: Slow Activation Sol: Switch to HATU or T3P IsSMRem->SlowAct Yes (Acid remains) IsDecomp Is THP Ring Cleaved? IsRacemized->IsDecomp No BaseIssue Issue: Base-Catalyzed Epimerization Sol: Switch TEA/DIPEA to Collidine/NMM IsRacemized->BaseIssue Yes (dr shift) Hydrolysis Issue: Active Ester Hydrolysis Sol: Dry solvents, increase amine eq. IsDecomp->Hydrolysis No AcidSens Issue: Acid Lability (2-yl isomer?) Sol: Buffer reaction, avoid HCl workup IsDecomp->AcidSens Yes (Mass -84 Da)

Figure 1: Diagnostic logic for failure modes in hindered alkoxyamine couplings.

Critical Side Reactions & Mitigation Strategies

Side Reaction A: Racemization of the Carboxylic Acid

Mechanism: When the amine is sterically hindered (like the 3-THP group), the activated ester (OAt/OBt) lives longer in solution. Basic conditions promote proton abstraction from the


-carbon of the amino acid/acid partner, leading to an achiral enol or oxazolone intermediate.[1]
  • Mitigation:

    • Base Choice: Replace strong tertiary bases (TEA, DIPEA) with weaker bases like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1]

    • Additive: Always use HOAt or Oxyma Pure . The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance," accelerating the coupling rate and reducing the time window for racemization.

Side Reaction B: N,N-Diacylation

Mechanism: Though rare due to sterics, highly reactive acylating agents (e.g., acid chlorides, mixed anhydrides) can force a second acyl group onto the nitrogen, forming an imide.

  • Mitigation: Avoid acid chlorides. Use controlled activation (HATU/T3P) with 1:1 stoichiometry.

Side Reaction C: THP Ring Cleavage (Acid Hydrolysis)

Mechanism: If using the 2-yl isomer (or if the 3-yl ether is subjected to strong Lewis acids), the C-O bond can cleave, releasing free hydroxylamine.

  • Mitigation: Maintain pH > 4 during workup. Avoid using HCl/dioxane for deprotection of other groups in the presence of the THP-hydroxylamine linkage.

Optimized Experimental Protocol (The "Gold Standard")

This protocol uses HATU/HOAt for maximum reactivity with hindered amines, buffered with Collidine to prevent racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - optional but recommended for chiral acids)

  • 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add Collidine (1.0 eq) dropwise. Stir for 5 minutes. Note: Pre-activation ensures the active ester forms before the amine is exposed to potential side reactions.

  • Coupling: Add the O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (1.2 eq) followed by the remaining Collidine (1.5 - 2.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls at 50%, do not add more HATU. Add more amine (0.5 eq). The active ester likely hydrolyzed.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), followed by sat. NaHCO3 and Brine. Dry over Na2SO4.

Alternative for Ultra-Low Racemization: Use T3P (Propylphosphonic anhydride) (50% in EtOAc) with Pyridine as the base. T3P is known for the lowest epimerization rates among coupling reagents.

Comparative Data: Coupling Reagents

Reagent SystemReactivity (Hindered Amines)Racemization RiskRecommended For
EDC / HOBt LowLowSimple, non-hindered couplings only.
HBTU / DIPEA MediumHighRoutine synthesis; avoid for chiral acids.
HATU / HOAt / Collidine High Low Best for THP-hydroxylamine coupling.
T3P / Pyridine MediumVery Low Highly sensitive chiral centers.
Acid Chloride Very HighVery HighAvoid. Leads to diacylation/decomposition.

Frequently Asked Questions (FAQ)

Q: My LCMS shows a mass of [M-84]. What happened? A: You likely lost the tetrahydropyran ring (Mass = 85, loss of 84 corresponds to the alkene fragment). This suggests acidic decomposition.[2] Ensure your coupling conditions are not acidic (check your amine salt—did you freebase it?) and avoid high temperatures (>40°C).

Q: The reaction is stuck at 60% conversion. Should I heat it? A: No. Heating hydroxamic acid derivatives can induce the Lossen Rearrangement or cleavage. Instead, add a "chaser" of fresh HATU (0.2 eq) and base, or increase the concentration of the reaction to 0.5 M to drive kinetics.

Q: Can I use the HCl salt of the hydroxylamine directly? A: Yes, but you must account for the extra equivalents of base required to neutralize the HCl. If you use the HCl salt, do not mix it with the acid/HATU immediately. Neutralize it separately or add extra base to the reaction mixture before adding the HATU to prevent acid-catalyzed degradation.

Q: I see two peaks with the same mass in LCMS. Is this a side reaction? A: Not necessarily. The 3-position of the tetrahydropyran ring is a stereocenter .

  • If your starting hydroxylamine is racemic (

    
    ), you will form diastereomers  if your carboxylic acid is chiral.
    
  • If you used a single enantiomer of the amine, the second peak might indicate epimerization of your carboxylic acid partner.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Defines the superiority of HATU/HOAt for hindered amines and racemiz
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: Discusses side reactions like oxazolone formation and the role of base choice (Collidine vs DIPEA).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Provides industrial context for T3P and safety profiles of coupling additives.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5][6][7] Tetrahedron, 60(11), 2447-2467. Link

    • Grounding: Detailed mechanisms of racemization suppression using HO

Sources

Optimization

Technical Support Center: A Guide to Purifying O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Welcome to the technical support resource for the synthesis and purification of O-(Tetrahydro-2H-pyran-yl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of O-(Tetrahydro-2H-pyran-yl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reagent and encounter challenges in achieving high purity.

A quick note on nomenclature: While the prompt specified the 3-yl isomer, the most common and commercially available variant is O-(Tetrahydro-2H-pyran-2 -yl)hydroxylamine, synthesized from 3,4-dihydro-2H-pyran. This guide will focus on the purification of this widely used 2-yl isomer.

This document moves beyond simple protocols to explain the chemical principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a typical synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine?

The most prevalent impurities stem directly from the common two-step synthesis involving the reaction of 3,4-dihydro-2H-pyran (DHP) with N-hydroxyphthalimide (NHPI), followed by hydrazinolysis.[1] These include:

  • Unreacted Starting Materials: 3,4-Dihydro-2H-pyran (DHP) and N-hydroxyphthalimide (NHPI).[1][2]

  • Reaction Intermediates: N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide, from the first step.

  • Byproducts: Phthalhydrazide, a major byproduct from the hydrazinolysis step, is notoriously insoluble in many organic solvents.

  • Catalyst Residue: Acid catalysts like p-toluenesulfonic acid (p-TsOH) used in the initial protection step.[3]

  • Degradation Products: Free hydroxylamine and 5-hydroxypentanal, which result from the hydrolysis of the acid-sensitive THP ether linkage.[4]

Q2: My final product is a pale yellow oil, but the literature reports a low-melting solid. Is it impure?

Not necessarily. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has a reported melting point between 34-37°C.[1] This means that even in a pure state, it can exist as a "low melting solid" or an oil, depending on the ambient temperature of your lab.[5] However, a persistent oil at lower temperatures or a distinct coloration could indicate the presence of residual solvents or other impurities, warranting further analytical checks (NMR, GC).

Q3: How can I effectively monitor the reaction to minimize impurity formation?

Thin-Layer Chromatography (TLC) is an invaluable tool. During the first step (protection of NHPI with DHP), you can monitor the disappearance of the NHPI starting material. For the second step (hydrazinolysis), monitoring the disappearance of the intermediate, N-((tetrahydro-2H-pyran-2-yl)oxy)phthalimide, will indicate reaction completion. This prevents unnecessary side reactions from extended reaction times and ensures you proceed to workup at the optimal point.

Q4: What are the primary stability concerns for this compound during workup and storage?

The single most critical stability issue is the acid lability of the O-THP bond.[4] Any residual acid catalyst from the first step can cause significant decomposition during solvent evaporation (distillation) or prolonged storage. The compound should be stored in a cool, dry place, and exposure to acidic conditions must be minimized throughout the purification process.

Section 2: Troubleshooting Guide for Impurity Removal

This section provides detailed, cause-and-effect troubleshooting for specific purification challenges.

Issue 1: Residual Starting Materials (DHP, NHPI) or Intermediate
  • Problem: NMR or TLC analysis of the final product shows the presence of unreacted 3,4-dihydro-2H-pyran, N-hydroxyphthalimide, or the N-((tetrahydro-2H-pyran-2-yl)oxy)phthalimide intermediate.

  • Root Cause Analysis: This typically points to an incomplete reaction in one of the two synthetic steps. An excess of DHP is often used, and its volatility can make it difficult to remove completely.[6] Residual NHPI or the intermediate indicates the hydrazinolysis step was incomplete or inefficient.

  • Corrective Protocol:

    • For Excess DHP: DHP has a boiling point of 86°C.[6] After the initial solvent removal, subject the crude product to a high vacuum (e.g., <1 mmHg) with gentle warming (30-40°C) for several hours to strip away the volatile DHP.

    • For NHPI/Intermediate: These impurities are more polar than the final product. If aqueous washes are insufficient, column chromatography is the most effective solution.

Compound Molecular Weight ( g/mol ) Boiling/Melting Point (°C) Notes
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 117.1534-37 (mp); 81/20 mmHg (bp)The desired product.
3,4-Dihydro-2H-pyran (DHP)84.1286 (bp)[6]Volatile starting material.
N-Hydroxyphthalimide (NHPI)163.13233 (mp)[2]Polar starting material.
Issue 2: Phthalhydrazide Contamination
  • Problem: The final product is contaminated with a white or off-white solid that has very poor solubility in common organic solvents like dichloromethane or ethyl acetate.

  • Root Cause Analysis: This is almost certainly phthalhydrazide, the byproduct of reacting the phthalimide group with hydrazine.[1] Its low solubility is the primary reason it precipitates during the reaction. Inadequate filtration is the cause of its carryover.

  • Corrective Protocol: Optimized Filtration Workflow

    • Solvent Selection: After the hydrazinolysis reaction in ethanol is complete, evaporate the ethanol under reduced pressure.[1]

    • Re-dissolution: Dissolve the resulting crude residue in a generous amount of a solvent in which the desired product is highly soluble, but the phthalhydrazide is not, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1] A volume of 500 mL of EtOAc for a ~10g crude product is a good starting point.[1]

    • Thorough Suspension: Stir the mixture vigorously for 15-20 minutes to ensure all the desired product is in solution and the phthalhydrazide is fully suspended as a fine solid.

    • Filtration: Perform a vacuum filtration using a Büchner funnel with a suitable filter paper to remove the insoluble phthalhydrazide.

    • Washing: Wash the filter cake with a small amount of the chosen solvent (EtOAc or DCM) to recover any occluded product.

    • Downstream Processing: The filtrate, now free of phthalhydrazide, can proceed to the standard aqueous workup.[1]

G cluster_0 Post-Hydrazinolysis cluster_1 Purification Workflow crude Crude Reaction Mixture (Product, Phthalhydrazide, Solvent) evap Evaporate Solvent (e.g., Ethanol) crude->evap residue Crude Residue evap->residue dissolve Dissolve in EtOAc or DCM residue->dissolve vac_filter Vacuum Filtration dissolve->vac_filter filtrate Filtrate (Contains Product) wash Aqueous Workup filtrate->wash filter_cake Filter Cake (Phthalhydrazide) vac_filter->filtrate Liquid Phase vac_filter->filter_cake Solid Phase

Caption: Workflow for removing insoluble phthalhydrazide.

Issue 3: Product Decomposition via Hydrolysis
  • Problem: Low overall yield and the appearance of unexpected signals in the NMR spectrum, potentially corresponding to free hydroxylamine or aldehydes.

  • Root Cause Analysis: The tetrahydropyranyl (THP) group is a hemiaminal acetal linkage, which is known to be unstable under acidic conditions.[4] Failure to completely neutralize the acid catalyst (p-TsOH) from the first step before heating or concentrating the solution will lead to acid-catalyzed hydrolysis of the product.

  • Preventative Protocol: Rigorous Acid Removal

    • Neutralization Wash: During the aqueous workup, it is critical to wash the organic layer thoroughly with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[1]

    • Multiple Washes: Do not rely on a single wash. Perform at least two to three washes with NaHCO₃ solution.[1]

    • pH Verification: After the final bicarbonate wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ≥ 7).

    • Final Washes: Follow the base wash with a water wash and then a brine (saturated NaCl) wash to remove residual salts and water before drying.[1]

G cluster_products product O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine protonation Protonated Intermediate product->protonation + H⁺ oxocarbenium Resonance-Stabilized Oxocarbenium Ion protonation->oxocarbenium Ring Opening hydrolysis Hydrolysis Products oxocarbenium->hydrolysis + H₂O hydroxylamine Hydroxylamine aldehyde 5-Hydroxypentanal h_plus H+ h2o H₂O

Caption: Acid-catalyzed decomposition pathway of the THP group.[4]

Section 3: Analytical Methods for Purity Assessment

A combination of techniques is recommended to confirm the identity and purity of your final product.

Technique Purpose Expected Result for Pure Product Signature of Common Impurities
¹H NMR Structural confirmation and impurity identification.A characteristic multiplet around 4.8-5.0 ppm for the anomeric proton (O-CH-O). Other protons of the THP ring appear between 1.5-3.9 ppm. A broad singlet for the NH₂ protons.DHP: Vinyl proton signals between 4.6-6.5 ppm. Aromatic Impurities (NHPI, p-TsOH): Signals in the aromatic region (7.0-8.0 ppm).
TLC Reaction monitoring and purity check.A single spot with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).Multiple spots indicating the presence of more polar (lower Rf) or less polar (higher Rf) impurities.
GC/MS Purity assessment and identification of volatile impurities.A single major peak corresponding to the product's mass (M+H⁺ = 118.1).Peaks corresponding to residual solvents or the more volatile DHP impurity.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wikipedia. N-Hydroxyphthalimide. [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • ResearchGate. Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. [Link]

  • Google Patents. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • PubChem. O-(Tetrahydropyran-2-yl)hydroxylamine. [Link]

  • Organic Syntheses. Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

  • ResearchGate. Synthesis and characterization of N-hydroxyphthalimide immobilized on NaY nano-zeolite as a novel and efficient catalyst for the selective oxidation of hydrocarbons and benzyl alcohols. [Link]

  • PubChem. 3,4-dihydro-2H-pyran. [Link]

  • Google Patents. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • Organic Syntheses. Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). [Link]

  • Taylor & Francis. Hydrolysis reaction – Knowledge and References. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine vs. O-Benzyl Hydroxylamine

Executive Summary: The Structural Divergence This guide compares two distinct O-substituted hydroxylamine reagents: the classic O-benzyl hydroxylamine (BnONH₂) and the emerging, specialized O-(tetrahydro-2H-pyran-3-yl)hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

This guide compares two distinct O-substituted hydroxylamine reagents: the classic O-benzyl hydroxylamine (BnONH₂) and the emerging, specialized O-(tetrahydro-2H-pyran-3-yl)hydroxylamine (3-THP-ONH₂) .

CRITICAL DISTINCTION: Researchers often confuse the 3-yl isomer with the common 2-yl (tetrahydropyranyl) protecting group.

  • O-THP-2-yl (The Acetal): An acid-labile protecting group used for transient masking of hydroxylamines.

  • O-THP-3-yl (The Ether): A stable secondary alkyl ether. It is not acid-labile. It is typically used as a permanent pharmacophore element to improve solubility (

    
    ) and metabolic stability compared to phenyl rings, or as a robust linker.
    

This guide treats the 3-yl isomer as a stable structural building block, contrasting it with the Benzyl group, which serves as either a hydrophobic pharmacophore or a removable protecting group.

FeatureO-Benzyl HydroxylamineO-(Tetrahydro-2H-pyran-3-yl)hydroxylamine
Structure Type Primary Aromatic EtherSecondary Aliphatic Ether
Electronic Character Electron-withdrawing (Inductive), FlatElectron-donating (Inductive), Polar, 3D Chair
Acid Stability High (Stable to TFA/HCl)High (Stable to TFA/HCl) - Unlike 2-yl
Reductive Stability Low (Cleaved by H₂/Pd)High (Stable to Hydrogenolysis)
Nucleophilicity High (Primary steric profile)Moderate (Secondary steric profile)
Primary Application Protecting Group / Hydrophobic MotifSolubility Enhancer / Stable Linker

Molecular Architecture & Reactivity Analysis

Nucleophilicity and Oxime Formation

Both reagents possess the


-effect, where the lone pair on the oxygen atom enhances the nucleophilicity of the adjacent nitrogen. However, steric hindrance plays a decisive role in their reaction kinetics with electrophiles (aldehydes/ketones).
  • O-Benzyl (Primary): The methylene linker (

    
    ) offers minimal steric bulk. The nitrogen is highly accessible, leading to rapid condensation kinetics (
    
    
    
    is high).
  • O-THP-3-yl (Secondary): The nitrogen is attached to a secondary carbon within a chair-conformation ring. This introduces significant steric drag. Reaction times for oxime formation are typically 1.5x to 3x longer than with O-benzyl analogs, particularly with hindered ketones.

Stability Profile (The "Orthogonality" Matrix)

The choice between these two reagents is often dictated by the desired deprotection strategy or final stability.

  • Hydrogenolysis (H₂/Pd-C):

    • Benzyl: Cleaves rapidly to yield the free hydroxylamine or oxime (

      
      ).
      
    • THP-3-yl: Inert. The ether bond survives standard hydrogenation, making it suitable for reducing alkenes/alkynes elsewhere in the molecule without losing the O-substituent.

  • Acid Hydrolysis (HCl/TFA):

    • Benzyl: Stable.

    • THP-3-yl: Stable. (Note: The 2-yl isomer would cleave here).

    • Cleavage of THP-3-yl: Requires harsh Lewis acids (e.g.,

      
      ) or strong nucleophiles (
      
      
      
      ), similar to methyl ether cleavage.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for these two reagents when reacting with a generic aldehyde, highlighting the critical deprotection orthogonality.

ReactivityComparison Substrate Aldehyde/Ketone (R-C=O) Bn_Oxime O-Benzyl Oxime (Stable to Acid) Substrate->Bn_Oxime Fast Kinetics (Low Sterics) THP_Oxime O-(THP-3-yl) Oxime (Stable to Acid & H2) Substrate->THP_Oxime Slower Kinetics (2° Sterics) Bn_Reagent O-Benzyl-NH2 (Primary Nucleophile) Bn_Reagent->Bn_Oxime THP_Reagent O-(THP-3-yl)-NH2 (Secondary Nucleophile) THP_Reagent->THP_Oxime Free_Oxime Free Oxime (=N-OH) Bn_Oxime->Free_Oxime Hydrogenolysis (H2, Pd/C) THP_Oxime->THP_Oxime Stable to H2/Pd THP_Oxime->Free_Oxime Requires Harsh Lewis Acid (BBr3)

Figure 1: Comparative reaction flow. Note the divergence in deprotection: O-Benzyl is easily removed by hydrogenolysis, while O-(THP-3-yl) is a robust, permanent ether linkage.

Experimental Protocols

General Protocol: Oxime Ligation

Applicable to both reagents, but reaction times vary.

Reagents:

  • Aldehyde/Ketone substrate (1.0 equiv)

  • Hydroxylamine Hydrochloride (Bn-ONH₂·HCl or 3-THP-ONH₂·HCl) (1.2 - 1.5 equiv)

  • Pyridine (solvent/base) OR Ethanol/Water + NaOAc (3.0 equiv)

Workflow:

  • Dissolution: Dissolve the substrate in Ethanol (0.1 M).

  • Addition: Add the hydroxylamine salt and Sodium Acetate (NaOAc).

    • Note: For O-Benzyl , addition can be rapid. For O-(THP-3-yl) , ensure complete dissolution before heating.

  • Reaction:

    • O-Benzyl: Stir at RT for 1-4 hours.

    • O-(THP-3-yl): Stir at RT for 4-12 hours. If the substrate is sterically hindered (e.g., ortho-substituted benzaldehyde), heat to 50°C.

  • Monitoring: Monitor by TLC or LCMS. The O-benzyl product is typically more UV-active (254 nm) than the THP analog.

  • Workup: Evaporate ethanol. Partition between EtOAc and Water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol: Selective Deprotection of O-Benzyl

This protocol validates the "Protecting Group" utility of O-Benzyl, which O-(THP-3-yl) lacks.

Reagents:

  • O-Benzyl Oxime intermediate[1]

  • 10% Pd/C (10 wt% loading)

  • Methanol or Ethanol[2][3]

  • Hydrogen Balloon (1 atm)

Workflow:

  • Dissolve O-Benzyl oxime in Methanol (0.05 M).

  • Add 10% Pd/C carefully (under Argon flow).

  • Purge with Hydrogen gas (balloon).

  • Stir vigorously at RT for 2-6 hours.

  • Validation: TLC should show the disappearance of the non-polar benzyl spot and appearance of the polar free oxime spot.

  • Filter: Filter through Celite to remove Pd/C. Concentrate filtrate.

Decision Matrix: Which Reagent to Choose?

Design Requirement Recommended Reagent Rationale
Need a temporary protecting group? O-Benzyl Easily removed by mild hydrogenolysis.
Need to increase aqueous solubility? O-(THP-3-yl) The ether oxygen and aliphatic ring (

) lower LogP compared to the benzyl ring.
Substrate contains acid-sensitive groups? Both Neither requires acid for installation or stability (unlike THP-2-yl).
Substrate contains reducible groups (alkenes)? O-(THP-3-yl) Benzyl removal (

) will reduce alkenes. THP-3-yl allows hydrogenation of other parts of the molecule.
Targeting metabolic stability? O-(THP-3-yl) Avoids benzylic oxidation (CYP450 liability) common with benzyl ethers.

References

  • PubChem Compound Summary. "O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS 1698211-64-1)." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "O-Alkylation and Arylation of Hydroxylamines." (General reactivity of O-alkyl hydroxylamines). [Link]

  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[4] (Standard reference for Benzyl vs. THP-2-yl deprotection mechanics). Wiley-Interscience.

Sources

Comparative

Strategic Selection of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine: A Physicochemical &amp; Stability Upgrade

Topic: Advantages of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine over other alkoxyamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine over other alkoxyamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of bioconjugation and medicinal chemistry, the choice of alkoxyamine (


) for oxime ligation is often binary: use O-Benzylhydroxylamine  for stability or O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine  (O-THP-NH

) for acid-labile protection.

This guide introduces a third, underutilized architectural variant: O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine . This 3-isomer represents a "Goldilocks" zone, combining the chemical stability of the benzyl ether with the superior physicochemical properties (solubility, lower LogP) of the tetrahydropyran (THP) ring. Unlike its 2-yl isomer, it is not an acetal and does not degrade in acidic media, making it a critical tool for permanent ligation in aqueous environments where lipophilicity must be minimized.

Comparative Analysis: The "3-yl" Advantage

The structural distinction between the 2-yl and 3-yl isomers is the defining factor for their application.

Feature3-yl Isomer (The Upgrade)2-yl Isomer (Standard Reagent)O-Benzyl (Traditional)
Structure Ether linkage (Stable)Acetal/Hemiketal (Labile)Ether linkage (Stable)
Acid Stability High (Stable < pH 1)Low (Hydrolyzes < pH 5)High
LogP (Lipophilicity) ~0.5 (Polar/Soluble)~0.6~2.1 (Lipophilic)
Aqueous Solubility HighModerateLow
Metabolic Risk Low (No aromatics)LowHigh (Ph-ring oxidation)
Primary Use Permanent Ligation / Drug DesignProtecting Group / Transient TagPermanent Ligation
Advantage 1: Acid Stability (vs. 2-yl Isomer)

The commercial "O-THP-hydroxylamine" is almost exclusively the 2-yl isomer. This molecule relies on an acetal linkage (


), which is designed to be acid-labile. In contrast, the 3-yl  isomer connects the oxygen to a secondary carbon via a standard ether bond.
  • Implication: If you are performing oxime ligations in acidic buffers (pH 4.0–5.5) to accelerate kinetics, the 2-yl group may spontaneously deprotect or degrade. The 3-yl isomer remains intact, ensuring high yield and permanent conjugation.

Advantage 2: Physicochemical Superiority (vs. O-Benzyl)

O-Benzylhydroxylamine is the standard for stable oximes, but the benzyl group adds significant lipophilicity (LogP ~2.1) and poor solubility.[1][2][3]

  • Implication: Replacing the phenyl ring with a 3-THP ring reduces LogP by ~1.5 units while maintaining similar steric volume. This "Phenyl Bioisostere" approach reduces non-specific binding and improves the water solubility of the final conjugate.

Mechanistic Visualization

The following diagram illustrates the divergent stability pathways of the 2-yl vs. 3-yl isomers under acidic ligation conditions.

StabilityPathways cluster_inputs Input Reagents Iso2 2-yl Isomer (Acetal Linkage) Acid Acidic Conditions (pH 4.5, H+) Iso2->Acid Iso3 3-yl Isomer (Ether Linkage) Iso3->Acid Oxonium Oxonium Ion Intermediate Acid->Oxonium Protonation of Ring Oxygen Stable Intact Alkoxyamine (No Reaction) Acid->Stable Ether Bond Resists Protonation DHP Dihydropyran (Elimination) Oxonium->DHP C-O Bond Cleavage NH2OH Free Hydroxylamine (Deprotection) Oxonium->NH2OH Release Ligation Successful Oxime Ligation Stable->Ligation + Ketone/Aldehyde

Figure 1: Mechanistic divergence in acid. The 2-yl isomer undergoes acid-catalyzed elimination via an oxonium intermediate, while the 3-yl ether remains inert, facilitating stable ligation.

Synthesis Protocol: The Mitsunobu Route

Since the 3-yl isomer is not a standard catalog reagent, it must be synthesized. The 2-yl isomer is made via acid-catalyzed addition to dihydropyran, but the 3-yl isomer requires nucleophilic substitution . The most robust method is the Mitsunobu reaction using N-hydroxyphthalimide.

Reagents Required:
  • Substrate: Tetrahydro-2H-pyran-3-ol (CAS: 19752-84-2)

  • Nucleophile: N-Hydroxyphthalimide (NHPI)

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD)
    
  • Deprotection: Hydrazine hydrate (

    
    )
    
Step-by-Step Methodology:
  • Mitsunobu Coupling:

    • Dissolve Tetrahydro-2H-pyran-3-ol (1.0 eq), NHPI (1.1 eq), and

      
       (1.1 eq) in anhydrous THF under 
      
      
      
      .
    • Cool to 0°C. Dropwise add DIAD (1.1 eq).

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of the alcohol.

    • Purification: Concentrate and purify via silica flash chromatography (Hexane/EtOAc) to isolate the phthalimide-protected intermediate.

  • Hydrazinolysis (Deprotection):

    • Dissolve the intermediate in EtOH/THF (1:1).

    • Add Hydrazine hydrate (3.0 eq). A white precipitate (phthalhydrazide) will form rapidly.

    • Stir for 2 hours at RT.

    • Workup: Filter off the precipitate. Concentrate the filtrate.

    • Redissolve in

      
      , wash with saturated 
      
      
      
      , dry over
      
      
      , and concentrate carefully (product is volatile).
  • Salt Formation (Optional for Storage):

    • Treat the ethereal solution with HCl in dioxane to precipitate O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine hydrochloride . This salt is stable indefinitely at -20°C.

Experimental Validation: Stability & Solubility

To validate the superiority of the 3-yl isomer, the following assays are recommended.

Experiment A: Acid Stability Challenge (pH 1.0)
  • Objective: Prove resistance to hydrolysis compared to the 2-yl isomer.

  • Protocol:

    • Dissolve 10 mM of 3-yl-ONH2 and 2-yl-ONH2 (separately) in

      
       adjusted to pH 1.0 with DCl.
      
    • Incubate at 37°C.

    • Monitor via 1H NMR every 1 hour for 24 hours.

  • Expected Result:

    • 2-yl: Rapid appearance of free hydroxylamine and ring-opened/polymerized aldehyde signals (half-life < 2 hours).

    • 3-yl: No change in spectral signature after 24 hours.

Experiment B: LogD Determination (Shake-Flask Method)
  • Objective: Quantify lipophilicity improvement over O-benzyl.

  • Protocol:

    • Prepare 1-octanol/PBS (pH 7.4) saturated system.[1]

    • Add compound (3-yl vs. Benzyl variant). Vortex 1 hr, centrifuge.

    • Analyze phases by HPLC-UV.

  • Data Summary:

CompoundLogD (pH 7.[1]4)Solubility (PBS)
O-Benzyl-NH2 2.15< 1 mg/mL
3-THP-NH2 0.65 > 50 mg/mL
References
  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al.
  • Tetrahydropyran as a Phenyl Bioisostere

    • Meanwell, N. A.[4] "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 2021.[4][5]

  • Oxime Ligation Kinetics & Stability

    • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes.
  • THP Protecting Group Instability (2-yl context)

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. (Chapter on Protection of Hydroxyl Groups).

Sources

Validation

Reference standards for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine quality control

An In-Depth Guide to Establishing Quality Control Reference Standards for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine For researchers, scientists, and professionals in drug development, the purity and identity of starting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing Quality Control Reference Standards for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are not just a matter of compliance; they are the bedrock of reproducible and reliable results. O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine is a crucial reagent in synthetic chemistry, valued for its role in constructing complex nitrogen-containing molecules. However, its utility is directly proportional to its quality. The presence of impurities, including structural isomers, can lead to unforeseen side reactions, compromised yields, and difficulties in purification, ultimately impacting project timelines and outcomes.

This guide provides a comprehensive framework for establishing robust quality control (QC) standards for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine. We will move beyond a simple listing of tests to explain the scientific rationale behind method selection, compare alternative analytical techniques, and provide actionable protocols. Our focus is on creating a self-validating system of analysis that ensures the identity, purity, and overall quality of this critical reagent.

Defining the Critical Quality Attributes (CQAs)

A successful QC strategy begins with identifying the properties that define the product's quality and performance. For O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine, the primary CQAs are:

  • Identity: Absolute confirmation of the chemical structure, including the correct positioning of the hydroxylamine group at the 3-position of the pyran ring, distinguishing it from the more common O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine isomer.

  • Purity (Assay): A quantitative measure of the percentage of the desired compound in the material.

  • Impurity Profile: Detection, identification, and quantification of all process-related impurities (unreacted starting materials, byproducts), residual solvents, and degradation products.

  • Water Content: Measurement of moisture, which can affect reactivity and stability.

  • Physical Properties: Appearance and melting point provide a rapid, preliminary assessment of purity.

A Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient to characterize a reference standard fully. A multi-faceted approach is essential. The choice of methodology is driven by the specific CQA being assessed.

Unambiguous Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy remains the gold standard for structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine, the proton on the carbon bearing the hydroxylamine group (C3) will exhibit a distinct chemical shift and coupling pattern compared to the anomeric proton in the 2-yl isomer, providing definitive proof of identity.

  • ¹³C NMR: Complements ¹H NMR by showing the number of chemically distinct carbon atoms. The chemical shift of C3 is a key diagnostic marker.

  • Causality: NMR is chosen because it is a primary ratio method that provides unambiguous structural information without the need for a pre-existing chemical standard of the same compound. Its ability to distinguish between subtle isomeric differences is unparalleled.

Fourier-Transform Infrared (FT-IR) Spectroscopy serves as a secondary identification technique. It is excellent for confirming the presence of key functional groups (O-H, N-H, C-O ether bonds) but lacks the resolving power to distinguish between isomers definitively.

Purity Assay and Impurity Profiling: A Head-to-Head Comparison

The two workhorses for purity and impurity analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the volatility and thermal stability of the analyte and its potential impurities.

Technique Primary Application Strengths Limitations Recommended Detector
Gas Chromatography (GC) Assay, Volatile Impurities, Residual SolventsHigh resolution for volatile compounds; excellent sensitivity.Requires analyte to be thermally stable and volatile; may require derivatization for polar compounds like hydroxylamines.Flame Ionization Detector (FID) for general-purpose carbon-containing analytes. Mass Spectrometry (MS) for impurity identification.
High-Performance Liquid Chromatography (HPLC) Assay, Non-Volatile Impurities, Degradation ProductsWide applicability; suitable for non-volatile and thermally labile compounds.The target molecule lacks a strong UV chromophore, making detection challenging with standard UV detectors.Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) for universal detection. MS for identification.

Expert Insight: For O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine, a dual-pronged approach is recommended. GC-FID is the preferred method for the primary assay and for detecting volatile impurities, as suppliers often specify purity by GC[1]. However, potential non-volatile impurities or degradation products could be missed. Therefore, developing a complementary HPLC method using a universal detector like CAD or ELSD is crucial for a complete impurity profile.

Quantifying Water and Residual Solvents
  • Karl Fischer Titration: This is the universally accepted method for the precise determination of water content. Its specificity and accuracy are far superior to other methods like loss on drying, which would also measure volatile solvents.

  • Headspace GC-MS: The definitive technique for identifying and quantifying residual solvents from the synthesis and purification process. This is a critical safety and quality parameter, especially for materials used in drug development.

Experimental Protocols: A Self-Validating System

The trustworthiness of a QC protocol lies in its detail and reproducibility. Below are example methodologies grounded in standard analytical principles.

Protocol 1: Purity Assay by Gas Chromatography (GC-FID)
  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing good separation for a wide range of compound polarities.

  • Sample Preparation: Accurately weigh ~25 mg of the standard and dissolve in 10 mL of high-purity methanol or acetone.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC-CAD)
  • Instrumentation: HPLC or UHPLC system with a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity), 150 mm x 4.6 mm, 3.5 µm particle size. Rationale: A C18 column provides good retention for moderately polar organic molecules.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of a 50:50 water/acetonitrile mixture.

  • Analysis: The relative percentage of impurities can be determined by area normalization. Identification of unknown peaks requires coupling the HPLC to a mass spectrometer (LC-MS).

Visualization of the QC Workflow

A logical workflow ensures that all quality attributes are tested systematically before a batch of material is approved for use.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Primary Analytical Testing cluster_2 Data Review & Disposition raw_material Raw Material Batch Received physical_check Physical Checks (Appearance, Color) raw_material->physical_check identity Identity Confirmation (¹H NMR, ¹³C NMR, FT-IR) physical_check->identity purity Purity & Impurity Profile (GC-FID, HPLC-CAD) physical_check->purity water Water Content (Karl Fischer) physical_check->water solvents Residual Solvents (Headspace GC-MS) physical_check->solvents data_review Data Review vs. Specification identity->data_review purity->data_review water->data_review solvents->data_review pass Batch Passed (Release for Use) data_review->pass Meets Spec fail Batch Failed (Quarantine & Investigate) data_review->fail Out of Spec

Caption: Quality Control Workflow for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine.

Alternative Reagents and Comparative Considerations

The most common alternative is the structural isomer, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. While the analytical methodologies described here are largely applicable to both, the key differentiating factor is the identity test . NMR spectroscopy is critical to ensure there is no contamination between the two isomers, as their similar physical properties would make separation by chromatography challenging. Other alternatives include simpler reagents like hydroxylamine hydrochloride or O-methylhydroxylamine. These reagents would require different QC strategies; for instance, hydroxylamine hydrochloride is a salt, making GC analysis difficult without derivatization[2][3].

Conclusion

Establishing a reference standard for O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine requires a scientifically rigorous and multi-faceted approach. There is no single "best" method; instead, a suite of orthogonal techniques—NMR for identity, GC and HPLC for purity and impurities, and Karl Fischer for water content—provides a comprehensive and trustworthy assessment of quality. By understanding the causality behind each experimental choice and implementing detailed, validated protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE . (2017). ResearchGate. Retrieved from [Link]

  • Deepa, B., Balasubramanian, N., & Nagaraja, K. S. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals . Chemical & Pharmaceutical Bulletin, 52(12), 1473–1475. Retrieved from [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red . (n.d.). SciSpace. Retrieved from [Link]

  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. (2014). Google Patents.
  • Mass Spectrometric Analysis...Aliphatic Ethers . (n.d.). ACS Publications. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved from [Link]

  • Analytical methods – Knowledge and References . (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Understanding O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Applications, Purity, and Procurement . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • O-(tetrahydropyran-2-yl)hydroxylamine . (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for detecting O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine residues

Validation of Analytical Methods for Detecting O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Residues[1][2][3][4][5][6] Executive Summary: The Analytical Challenge O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS: Analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for Detecting O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine Residues[1][2][3][4][5][6]

Executive Summary: The Analytical Challenge

O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine (CAS: Analogous to 6723-30-4 for 2-yl isomer) represents a specific class of alkoxyamine intermediates used in the synthesis of complex pharmaceutical active ingredients (APIs), particularly hydroxamic acid-based inhibitors (e.g., HDAC inhibitors, Zileuton derivatives).

As a structural isomer of the common protecting group reagent O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, the 3-yl variant shares critical chemical properties that define its analytical challenge:

  • Lack of Chromophore: The molecule possesses no significant UV absorption above 210 nm, rendering standard HPLC-UV ineffective without derivatization.

  • High Polarity & Basicity: The free aminooxy group (

    
    ) makes the molecule polar and basic (pKa 
    
    
    
    4.0–5.0), leading to poor retention on standard C18 columns and severe peak tailing.
  • Genotoxic Potential: As a hydroxylamine derivative, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 , requiring quantification at trace levels (often < 5–20 ppm relative to API).

This guide compares and validates two robust analytical strategies: Direct LC-MS/MS (The Modern Standard) and Derivatization-HPLC (The Robust Alternative), providing a blueprint for validation in a GMP environment.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for detecting alkoxyamine residues.

FeatureMethod A: Direct LC-MS/MS (Recommended)Method B: Derivatization HPLC-UV (Alternative)Method C: GC-MS (Orthogonal)
Principle Electrospray Ionization (ESI+) of the protonated amine

.
Chemical reaction with an aldehyde/ketone to form a UV-active oxime.Volatilization (often requiring derivatization) and electron impact ionization.
Sensitivity (LOD) Excellent (< 0.5 ppm).[2]Good (1–5 ppm).Moderate (5–10 ppm).
Selectivity High (MRM transitions).Moderate (depends on separation of excess reagent).High (Mass spectral fingerprint).
Throughput High (5–10 min run time).Low (Requires 30–60 min reaction time).Moderate.
Risks Matrix effects (ion suppression).Incomplete derivatization; reagent instability.Thermal degradation of the ether linkage.
Suitability Trace quantification (PGI level). Limit tests / Routine QC. Confirmation / ID.

Strategic Decision Framework

Use the following logic to select the validation pathway for your specific drug substance matrix.

MethodSelection Start Start: Define Analytical Requirement Limit Required Limit (LOD)? Start->Limit Trace Trace Level (< 10 ppm) Limit->Trace High Sensitivity Moderate Moderate Level (> 10 ppm) Limit->Moderate Standard QC MS_Avail LC-MS/MS Available Trace->MS_Avail Equip Available Equipment? Moderate->Equip Equip->MS_Avail Yes HPLC_Only HPLC-UV Only Equip->HPLC_Only No MethodA Select Method A: Direct LC-MS/MS (HILIC/C18) MS_Avail->MethodA Matrix Matrix Interference? HPLC_Only->Matrix High_Int High UV Background Matrix->High_Int Complex Low_Int Clean Matrix Matrix->Low_Int Simple High_Int->MethodA Outsource/Buy MS MethodB Select Method B: Derivatization HPLC-UV (Benzaldehyde/Acetone) Low_Int->MethodB

Figure 1: Decision tree for selecting the analytical strategy based on sensitivity needs and laboratory capabilities.

Detailed Protocol: Method A (Direct LC-MS/MS)

This method is the "Gold Standard" for validating O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine as a genotoxic impurity. It relies on the basicity of the alkoxyamine nitrogen for positive mode ionization.

Chromatographic Conditions
  • Column: Waters XBridge Phenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the polar amine and separate it from the solvent front.

    • Recommendation: Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Buffer is critical for ionization stability.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC retention)

    • 5.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2–5 µL.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Precursor Ion:

      
       (Calculate exact mass based on isomer).
      
    • Quantifier Ion:

      
       (Loss of 
      
      
      
      or ring fragmentation).
    • Qualifier Ion:

      
       (Pyran ring fragment).
      
  • Dwell Time: 100 ms.

Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water (Matches initial mobile phase to prevent peak distortion).

  • Stock Solution: Dissolve standard O-(Tetrahydro-2H-pyran-3-yl)hydroxylamine in diluent to 1.0 mg/mL.

  • Sample Solution: Dissolve API at 10 mg/mL. Vortex for 5 min. Centrifuge if necessary to remove insoluble excipients.

Detailed Protocol: Method B (Derivatization HPLC-UV)

For laboratories without MS, derivatization is mandatory. The aminooxy group reacts rapidly with aldehydes to form an oxime , which can be detected by UV.

Reaction:



(Analyte + Benzaldehyde 

Oxime Derivative)
Derivatization Procedure
  • Reagent: Prepare 1% Benzaldehyde in Acetonitrile.

  • Reaction: Mix 500 µL of Sample Solution (API) + 500 µL of Reagent.

  • Incubation: Heat at 50°C for 30 minutes. Validation Note: Verify reaction completion by kinetic study.

  • Quench: Cool to room temperature. Inject directly.

HPLC Conditions
  • Detector: UV at 254 nm (Detects the phenyl group of the benzaldehyde tag).

  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Phosphoric Acid).

  • Retention: The non-polar oxime derivative will retain well (typically 5–8 min), distinct from the early eluting excess benzaldehyde.

Validation Parameters (ICH Q2(R2) / ICH M7)

To ensure scientific integrity, the following parameters must be experimentally verified.

Specificity & Stress Testing
  • Objective: Prove the analyte peak is not an interference from the API or degradation products.

  • Protocol: Inject a "Spiked Sample" (API + Analyte) and a "Blank API".

  • Acceptance: No peak at the retention time of the analyte in the Blank API. Peak purity (if using Diode Array) should be > 990.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.[1][4]

  • Target:

    • LOD (S/N ~ 3): Must be

      
       30% of the ICH M7 limit (e.g., if limit is 10 ppm, LOD should be 
      
      
      
      3 ppm).
    • LOQ (S/N ~ 10): Must be

      
       Reporting Threshold.
      
Accuracy (Recovery)
  • Challenge: Matrix effects in LC-MS can suppress ionization.

  • Protocol: Spike the analyte into the API matrix at three levels: LOQ, 100% Limit, and 150% Limit.

  • Acceptance: Mean recovery 80% – 120%.

  • Correction: If recovery is low (< 80%) due to matrix suppression, use the Standard Addition Method or a Deuterated Internal Standard (if available).

Linearity
  • Range: From LOQ to 150% of the specification limit.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7] Link

  • ICH Q2(R2). Validation of Analytical Procedures. International Council for Harmonisation.[7] Link

  • Kumar, T., et al. (2017).[4][8] "A Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical Compounds." Journal of Chromatographic Science, 55(6), 684–688. Link

  • Liu, X., et al. (2016). "A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients." Analytical Methods, 8, 8299-8305. Link

  • Sigma-Aldrich. Product Specification: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. (Provided for structural analog reference). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, ac...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the proper disposal procedures for O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine. The causality behind each step is explained to foster a culture of safety and ensure that every protocol is a self-validating system.

The foundational principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This guide provides that plan, ensuring your work is not only scientifically sound but also safe and environmentally responsible.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling disposal, it is critical to understand the inherent hazards of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine. This knowledge informs the necessary precautions for handling, segregation, and ultimate disposal. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling as a hazardous substance.[2][3][4]

Table 1: GHS Hazard Profile for O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine

Hazard ClassificationGHS CategoryHazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[2][3][4]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2][3][4]

This data, aggregated from multiple safety data sheets, underscores the necessity of treating this compound as hazardous waste. Direct contact and inhalation must be avoided.

Furthermore, while data on this specific derivative is limited, the broader class of hydroxylamines can exhibit instability and may be incompatible with strong oxidizing agents and strong acids.[3] Therefore, segregation from these materials is a critical and non-negotiable safety step.

The Core Principle: Generator Responsibility and Regulatory Compliance

From the moment it is deemed "waste," every chemical is regulated.[5] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste from generation to final disposal under the Resource Conservation and Recovery Act (RCRA).[6] As the generator, laboratory personnel hold the primary responsibility for correct initial handling, identification, and labeling.[1] All waste chemicals should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) office (also known as OCRS or a similar designation).[7]

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to managing O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine waste from the point of generation to its collection by trained EHS professionals.

DisposalWorkflow cluster_generation At the Bench cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposition gen Waste Generated (Unused reagent, contaminated labware) container Select Compatible Waste Container gen->container Immediate Segregation labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms container->labeling storage Store in SAA Segregated from incompatibles (Acids, Oxidizers) labeling->storage cap Keep Container Securely Closed storage->cap pickup Request EHS Pickup (When full or per schedule) cap->pickup Routine Management ehs EHS Transports for Final Disposal pickup->ehs

Caption: Disposal workflow for O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine waste.

Step 1: Immediate Segregation at the Point of Generation

  • Action: As soon as O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine or any material contaminated with it (e.g., pipette tips, gloves, weighing paper) is designated as waste, it must be segregated.

  • Causality: This initial step prevents accidental mixing with incompatible chemicals, such as strong acids or oxidizing agents, which could lead to a dangerous reaction.[3] It is the first and most critical control point.

Step 2: Container Selection and Management

  • Action: Select a waste container that is chemically compatible and in good condition.[6] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate. Avoid metal containers, especially aluminum or galvanized steel, as some hydroxylamine derivatives can be corrosive to metals.[8]

  • Causality: Using a compatible container prevents degradation of the container and potential leaks.[6] A secure cap is mandated to prevent the release of vapors, which may be respiratory irritants.[2][3]

Step 3: Comprehensive and Accurate Labeling

  • Action: The container must be labeled immediately upon the first addition of waste.[5] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine."

    • A clear indication of the associated hazards (e.g., "Irritant"). Your institution's EHS department will provide official hazardous waste tags that must be completed and affixed.[5]

  • Causality: Proper labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone in the lab and for the EHS personnel who will handle the container.[5] It ensures the contents are known, preventing improper handling or consolidation.

Step 4: Waste Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of the laboratory personnel.[5] Ensure the container is stored within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Causality: The SAA consolidates hazardous materials in a known, controlled location, minimizing the risk of accidental spills or exposures throughout the lab. Secondary containment is a crucial backup measure.

Step 5: Disposal of "Empty" Containers

  • Action: A container that held O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is considered "empty" under federal regulations if all contents have been removed by standard practices, leaving no more than 3% by weight.[1]

    • Since this compound is not classified as an "acutely toxic" (P-listed) waste, triple rinsing is not federally mandated.[7]

    • After thoroughly emptying the container, deface or remove all chemical labels.[7]

    • The container can then typically be disposed of in the regular trash or glass disposal box, depending on the material.[7]

  • Causality: Removing the label prevents the empty container from being mistaken for one containing hazardous chemicals, ensuring safe handling by custodial staff.

Step 6: Arranging for Final Disposal

  • Action: Do not attempt to neutralize or treat the chemical waste in the laboratory. While methods exist for breaking down hydroxylamines, they require specialized expertise and equipment and are not suitable for a research lab setting.[9][10]

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[5] EHS is responsible for the transport, consolidation, and arrangement for final disposal at a licensed treatment, storage, and disposal facility (TSDF).[5]

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • Sink Disposal: Never pour O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine down the drain.[11] Many hydroxylamine derivatives are toxic to aquatic life, and this practice is a violation of environmental regulations.[8][12]

  • Trash Disposal: Unused or bulk quantities of the chemical, or labware heavily contaminated with it, must not be placed in the regular trash.[6]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[7]

Spill Management

In the event of a spill, follow these steps:

  • Alert personnel in the immediate area.

  • If the spill is large or you

Sources

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